Celecoxib-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14F3N3O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3 |
InChI Key |
RZEKVGVHFLEQIL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and purification of Celecoxib-d3
An In-depth Technical Guide to the Synthesis and Purification of Celecoxib-d3 For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of this compound (4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide). This isotopically labeled analog of Celecoxib is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The methodologies outlined are based on established chemical principles for diarylpyrazole synthesis, adapted for the deuterated compound.
Mechanism of Action: COX-2 Inhibition
Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that targets the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Synthesis of this compound
The synthesis of this compound is achieved via a Knorr pyrazole synthesis, a condensation reaction between a β-diketone and a hydrazine derivative.[1] To introduce the deuterium label at the desired position, a deuterated precursor is required. The key starting materials are 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione and 4-sulphonamidophenylhydrazine hydrochloride .[2][3]
The overall synthesis workflow involves the preparation of the deuterated diketone precursor followed by the final cyclocondensation reaction to form the pyrazole ring system of this compound.
Experimental Protocol: Cyclocondensation
This protocol is adapted from established methods for the synthesis of non-deuterated Celecoxib.[2][4]
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione (1.0 eq), 4-sulphonamidophenylhydrazine hydrochloride (1.1 eq), ethyl acetate (60 mL), and purified water (40 mL).
-
Reaction: Heat the mixture to reflux (approximately 76-78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
-
Crystallization: Upon completion, cool the reaction mixture to 0-5 °C in an ice bath and continue stirring for 1 to 1.5 hours to induce crystallization of the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration and wash the filter cake with cold purified water (2 x 30 mL).
-
Drying: Dry the crude this compound product under vacuum at 60 °C to a constant weight.
| Parameter | Value | Reference |
| Diketone Reactant | 4,4,4-trifluoro-1-[4-(trideuteriomethyl)phenyl]butane-1,3-dione | [5][6] |
| Hydrazine Reactant | 4-sulphonamidophenylhydrazine hydrochloride | [2][3] |
| Solvent System | Ethyl Acetate / Water (3:2 v/v) | [4] |
| Reaction Temperature | 76 - 78 °C (Reflux) | [4] |
| Reaction Time | 3 - 5 hours | [2] |
| Initial Isolation | Cooling Crystallization & Filtration | [2][4] |
Purification of this compound
Purification is critical to remove unreacted starting materials, regioisomers, and other process-related impurities.[3] The most effective method for purifying Celecoxib is recrystallization from a binary solvent system.[7] A common and effective system is Toluene and an anti-solvent like n-hexane or a mixture of ethanol and water.[2][7]
Experimental Protocol: Recrystallization
This protocol is based on established methods for purifying Celecoxib.[2][4]
-
Dissolution: Transfer the crude this compound to a flask and add Toluene (approx. 15 mL per gram of crude product).
-
Heating: Heat the mixture to 80-85 °C with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 5% w/w) and stir at 80-85 °C for 15-20 minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 0-5 °C for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the white, needle-like crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of Toluene and n-Hexane (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 70 °C until a constant weight is achieved.
Purity Assessment
The purity of the final this compound product should be assessed using High-Performance Liquid Chromatography (HPLC). The absence of isomeric impurities and residual solvents is critical for its use as an analytical standard.[3]
| Parameter | Representative Value | Method | Reference |
| Appearance | White Crystalline Solid | Visual Inspection | [4] |
| Yield (Crude) | 70 - 80% | Gravimetric | [4] |
| Yield (Purified) | >90% (recrystallization step) | Gravimetric | [7] |
| Purity (Post-Purification) | > 99.5% | HPLC | [4] |
| Melting Point | 159 - 161 °C | Capillary Melting Point | [4] |
| Isotopic Purity | > 98% | Mass Spectrometry | N/A |
Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The described procedures involve hazardous materials and should only be performed in a suitable laboratory setting with appropriate safety precautions by trained personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. zenodo.org [zenodo.org]
- 4. CN103242233A - Novel method for preparing celecoxib - Google Patents [patents.google.com]
- 5. apicule.com [apicule.com]
- 6. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) Exporter | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) Exporting Company | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (diketone) International Distributor [multichemexports.com]
- 7. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
The Core Mechanism of Celecoxib-d3: A Technical Guide to Selective COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Celecoxib-d3 as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This compound, a deuterated analog of Celecoxib, exhibits a functionally identical mechanism of action, targeting the inducible COX-2 enzyme responsible for the synthesis of pro-inflammatory prostaglandins. This selectivity allows for potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoenzyme. This document details the biochemical interactions, quantitative inhibition parameters, relevant signaling pathways, and standard experimental protocols for evaluating the activity of this compound.
Introduction to Cyclooxygenase Isoforms and Prostaglandin Synthesis
The cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1][] There are two primary isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, including gastric cytoprotection, regulation of renal blood flow, and platelet aggregation.[3][4]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[5] COX-2 is the primary source of prostaglandins at sites of inflammation, contributing to pain, fever, and swelling.[]
The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of COX-2, while the common gastrointestinal side effects are largely due to the inhibition of COX-1.[4]
This compound: A Deuterated Selective COX-2 Inhibitor
This compound is a deuterated form of Celecoxib, where three hydrogen atoms on the methyl group of the p-tolyl moiety are replaced with deuterium atoms. This isotopic substitution does not alter the fundamental mechanism of action of the drug. Deuterated compounds are often used in research, particularly in pharmacokinetic studies, as internal standards for mass spectrometry-based quantification due to their distinct mass while maintaining similar chemical properties to the parent compound. The kinetic isotope effect resulting from deuteration can sometimes lead to altered metabolic rates, potentially affecting the drug's pharmacokinetic profile, but the pharmacodynamic action at the target enzyme remains the same.[1][][6]
Mechanism of Selective COX-2 Inhibition by this compound
This compound, like its non-deuterated counterpart, is a diaryl-substituted pyrazole that functions as a highly selective and reversible inhibitor of the COX-2 enzyme.[5][7] Its selectivity is attributed to key structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket.[5]
The polar sulfonamide side chain of Celecoxib binds to this hydrophilic side pocket in the COX-2 active site, a feature that is absent in COX-1.[5] This interaction, along with the overall conformation of the molecule, allows Celecoxib to effectively block the entry of arachidonic acid into the active site of COX-2, thereby preventing the synthesis of PGH2.[4] At therapeutic concentrations, Celecoxib has minimal inhibitory effects on COX-1.[8]
Downstream Effects of COX-2 Inhibition
By selectively inhibiting COX-2, this compound prevents the production of pro-inflammatory prostaglandins, primarily prostaglandin E2 (PGE2).[9] This leads to the following therapeutic effects:
-
Anti-inflammatory: Reduction of prostaglandin-mediated vasodilation, edema, and infiltration of inflammatory cells.
-
Analgesic: Attenuation of peripheral and central sensitization of nociceptors caused by prostaglandins.
-
Antipyretic: Reduction of fever by inhibiting prostaglandin production in the hypothalamus.
Quantitative Data
The inhibitory potency and selectivity of Celecoxib are quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for COX-1 and COX-2, as well as its pharmacokinetic properties.
In Vitro Inhibition of COX-1 and COX-2
| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| IC50 | 15 µM | 40 nM (0.04 µM) | 375 | [5][10] |
| IC50 | 2.8 µM | 91 nM (0.091 µM) | 30.8 | [9] |
| IC50 | 82 µM | 6.8 µM | 12 | [1] |
| Kd | Not reported | 2.3 nM | Not applicable | [11] |
Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source, substrate concentration, and incubation time.
Pharmacokinetic Parameters of Celecoxib
| Parameter | Value | Unit | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 | hours | [] |
| Protein Binding | ~97 | % | [6] |
| Apparent Volume of Distribution (Vd/F) | ~429 | L | [6] |
| Elimination Half-life (t1/2) | ~11 | hours | [6] |
| Metabolism | Primarily by CYP2C9 | - | [8] |
| Excretion | Feces (~57%), Urine (~27%) | % of dose | [6] |
Signaling Pathway and Experimental Workflows
Prostaglandin Synthesis and Inhibition Pathway
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.
Experimental Workflow for COX-2 Inhibitor Screening
Caption: A typical experimental workflow for evaluating the potency and selectivity of a COX-2 inhibitor.
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 values of this compound for COX-1 and COX-2.
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a heme cofactor, and the COX enzyme (separate wells for COX-1 and COX-2).
-
Inhibitor Incubation: Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Reaction Termination and Detection: After a fixed incubation period (e.g., 2-10 minutes), stop the reaction. The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorometric probe-based assay.[12][13]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell-Based Prostaglandin E2 Production Assay (General Protocol)
This protocol describes a general method to assess the inhibitory effect of this compound on PGE2 production in a cellular context.
-
Cell Culture: Plate suitable cells (e.g., human monocytes, murine macrophages, or fibroblasts) in a multi-well plate and culture until they reach the desired confluency.
-
COX-2 Induction: To measure COX-2 specific activity, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for a sufficient time (e.g., 12-24 hours) to induce COX-2 expression. For COX-1 activity, unstimulated cells can be used.[1][9]
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for a defined period (e.g., 1-2 hours).
-
Stimulation of PGE2 Production: If not already present, add a stimulus like arachidonic acid or a calcium ionophore to trigger prostaglandin synthesis.
-
Sample Collection: After a further incubation period, collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.[14][15]
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound and determine the IC50 value as described for the in vitro assay.
Conclusion
This compound, a deuterated analog of Celecoxib, is a potent and highly selective inhibitor of the COX-2 enzyme. Its mechanism of action is centered on the specific binding to a hydrophilic side pocket within the COX-2 active site, which is absent in the COX-1 isoform. This selective inhibition blocks the synthesis of pro-inflammatory prostaglandins, leading to effective anti-inflammatory, analgesic, and antipyretic activities with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 3. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Celecoxib concentration predicts decrease in prostaglandin E2 concentrations in nipple aspirate fluid from high risk women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Physical and Chemical Stability of Celecoxib-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Celecoxib-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. Understanding the stability profile of active pharmaceutical ingredients (APIs) is paramount for the development of safe, effective, and robust drug products. This document outlines the anticipated stability of this compound based on available data for Celecoxib and the known effects of deuteration, details relevant experimental protocols for stability assessment, and presents key physicochemical properties.
Introduction to this compound and the Significance of Deuteration
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. This compound is a stable isotope-labeled version of Celecoxib where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution is not expected to alter the pharmacological activity of the molecule but can significantly impact its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for metabolism. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially resulting in a longer half-life and altered pharmacokinetic profile compared to the non-deuterated parent drug. While specific stability data for this compound is limited in publicly available literature, its stability profile is expected to be broadly similar to that of Celecoxib, with potential enhancements in metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of Celecoxib and this compound is presented in Table 1. These properties are fundamental to understanding the drug's behavior in various formulations and under different environmental conditions.
| Property | Celecoxib | This compound | Reference |
| Chemical Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | N/A |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₁D₃F₃N₃O₂S | N/A |
| Molecular Weight | 381.37 g/mol | 384.41 g/mol | N/A |
| Appearance | White to off-white crystalline powder | White to off-white solid | N/A |
| Melting Point | 157-159 °C | Not explicitly reported, expected to be similar to Celecoxib | N/A |
| Solubility | Practically insoluble in water; soluble in methanol, ethanol, and acetone | Soluble in DMSO and Methanol | N/A |
Chemical Stability Profile
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the intrinsic stability of the molecule. Based on studies of Celecoxib, the following conditions are recommended for forced degradation testing of this compound.
Table 2: Summary of Anticipated Degradation of this compound under Forced Conditions
| Stress Condition | Typical Reagents and Conditions | Anticipated Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation expected. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Significant degradation expected. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation expected. |
| Thermal Degradation | Solid drug at 105°C for 24 hours | Minimal degradation expected. |
| Photostability | Exposure to UV light (254 nm) and cool white fluorescent light | Potential for some degradation. |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. The following are representative protocols for conducting forced degradation and stability-indicating analysis of this compound, adapted from established methods for Celecoxib.
Forced Degradation Experimental Workflow
The Solubility Profile of Celecoxib-d3 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Celecoxib-d3 in various organic solvents. Given the limited direct data on the deuterated form, this document leverages extensive solubility data for its non-deuterated counterpart, celecoxib, as a robust proxy. Deuterium substitution at the methyl group is not anticipated to significantly impact the solubility characteristics in organic media. This guide presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a workflow for this analytical process.
Core Focus: Solubility Data
The solubility of a drug substance is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. For drug development professionals, understanding the solubility of this compound in different organic solvents is paramount for developing suitable dosage forms and analytical methods.
Quantitative Solubility of this compound
Direct experimental data for this compound indicates its solubility in the following organic solvents:
| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | ≥ 25 | 65.04 |
| Ethanol | ≥ 25 | 65.04 |
| Dimethyl sulfoxide (DMSO) | ≥ 15 | 39.02 |
Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.[1]
Quantitative Solubility of Celecoxib (as a proxy for this compound)
Extensive studies on celecoxib provide a broader understanding of its solubility in a range of organic solvents. These values are presented as a strong reference for this compound.
| Organic Solvent | Solubility | Temperature |
| Methanol | Freely soluble[2], 114 mg/mL[3] | Not Specified |
| Ethanol | Soluble[2], ~25 mg/mL[4] | Not Specified |
| Dimethyl sulfoxide (DMSO) | Soluble[5], ~16.6 mg/mL[4] | Not Specified |
| Acetonitrile | Soluble[6] | Not Specified |
| Chloroform | Soluble[6] | Not Specified |
| Ethyl Acetate | Higher than in Acetonitrile, Methanol, Isopropanol, Butanol, and Toluene[7][8][9] | 278-303 K |
| Toluene | Lowest solubility among the tested solvents (Ethyl acetate, Acetonitrile, Methanol, Isopropanol, Butanol)[7][8][9] | 278-303 K |
| Isopropanol | Lower than Methanol but higher than Butanol[7][8][9] | 278-303 K |
| Butanol | Lower than Isopropanol[7][8][9] | 278-303 K |
Experimental Protocols
The determination of drug solubility is a fundamental experimental procedure in pharmaceutical sciences. The following protocol outlines a general and widely accepted method for determining the equilibrium solubility of a compound like this compound in an organic solvent.
The Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[10][11]
1. Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask).
-
The mixture is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[10]
2. Phase Separation:
-
Once equilibrium is reached, the undissolved solid is separated from the saturated solution.
-
This is typically achieved by centrifugation followed by careful filtration through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.[10]
3. Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.
-
UV-Visible Spectrophotometry: A common and straightforward method. The absorbance of the diluted filtrate is measured at the wavelength of maximum absorbance (λmax) for this compound (for celecoxib, λmax is approximately 253-254 nm in methanol) and the concentration is calculated using a pre-established calibration curve.[6]
-
High-Performance Liquid Chromatography (HPLC): A more sensitive and specific method for quantification. A validated HPLC method is used to determine the concentration of the analyte in the filtrate.[12]
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the equilibrium solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Quality Control of High-Purity Celecoxib-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity Celecoxib-d3, a deuterated analog of the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, or for other research applications requiring a stable isotope-labeled standard. This guide outlines the quality control specifications from various suppliers, details key experimental protocols for identity, purity, and isotopic enrichment, and illustrates the relevant biological pathway and analytical workflows.
Introduction to this compound
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is crucial in the inflammatory cascade.[1] this compound is a stable isotope-labeled version of Celecoxib, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Celecoxib but has a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variability in sample preparation and matrix effects.[2][3]
Commercial Suppliers of High-Purity this compound
Several reputable chemical suppliers offer high-purity this compound for research and development purposes. The quality and documentation provided by these suppliers are critical for ensuring the accuracy and reliability of experimental results. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| MedChemExpress | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | ≥99.0% |
| LGC Standards | This compound (methyl-d3) | 544686-18-2 | C₁₇D₃H₁₁F₃N₃O₂S | 384.39 | ≥98% Chemical Purity, 99 atom % D |
| Cayman Chemical | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | ≥98% |
| Toronto Research Chemicals | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | ≥98% (or as specified on CoA) |
| Clearsynth | This compound | 544686-18-2 | C₁₇H₁₁D₃F₃N₃O₂S | 384.39 | Purity by HPLC provided on CoA |
Experimental Protocols for Quality Control
Ensuring the quality of this compound is paramount for its use as a reference standard. The following are key experimental protocols adapted from established pharmacopeial methods and scientific literature for the quality control of high-purity this compound.
Identification by Infrared (IR) Spectroscopy
This test confirms the identity of the material by comparing its infrared spectrum to that of a known reference standard.
Methodology:
-
Prepare a potassium bromide (KBr) disc of the this compound test sample.
-
Record the infrared spectrum from 4000 to 400 cm⁻¹.[3]
-
The absorption spectrum of the sample should be concordant with the reference spectrum of Celecoxib, with expected minor shifts due to the C-D bonds. Key characteristic peaks for Celecoxib include those for S=O stretching (around 1150-1350 cm⁻¹), N-H stretching (around 1550-1600 cm⁻¹ and 3300-3500 cm⁻¹), and C-F stretching (around 1219 cm⁻¹).[4][5][6]
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of this compound and quantifies any related impurities. The following is a general procedure based on the USP monograph for Celecoxib.[7][8]
Chromatographic Conditions:
-
Column: C18, 4.6 mm × 25 cm; 5-µm packing (e.g., L11 as per USP)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer), methanol, and acetonitrile. A common ratio is 60:30:10 (Buffer:Methanol:Acetonitrile).[9]
-
Flow Rate: 1.3 mL/min[9]
-
Column Temperature: 60 °C
-
Detector: UV at 215 nm
-
Injection Volume: 25 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of USP Celecoxib Reference Standard in the diluent (e.g., 3:1 methanol and water) to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution Preparation: Prepare a solution of this compound in the diluent to the same concentration as the Standard Solution.
-
System Suitability: Inject a system suitability solution containing Celecoxib and known impurities to ensure adequate resolution and reproducibility. The resolution between Celecoxib and its related compounds should be not less than 1.8.
-
Analysis: Inject the Standard and Sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.
-
Calculation: Calculate the percentage of each impurity in the this compound sample. The total impurities should not exceed a specified limit (e.g., not more than 0.5%).
Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
This protocol determines the isotopic purity of this compound, ensuring a high percentage of the deuterated form.[10][11]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system or direct infusion.
-
Data Acquisition: Acquire the full scan mass spectrum in the positive ion mode, focusing on the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, the expected m/z will be around 385.1.
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Celecoxib ([M+H]⁺, m/z ≈ 382.1) and the deuterated this compound ([M+H]⁺, m/z ≈ 385.1).
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = [Area(d3) / (Area(d0) + Area(d3))] * 100
-
-
Residual Solvents by Gas Chromatography (GC)
This test quantifies any residual organic solvents from the synthesis and purification process, following the guidelines of USP <467>.[12][13][14][15][16]
Methodology:
-
Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve in a suitable solvent (e.g., dimethyl sulfoxide).
-
Standard Preparation: Prepare standard solutions of the potential residual solvents at their specified limits.
-
Analysis: Analyze the headspace of the heated sample and standard vials by GC.
-
Quantification: Compare the peak areas of any detected solvents in the sample to those in the standard solutions to ensure they are below the acceptable limits for pharmaceutical ingredients.
Visualizations
Celecoxib Mechanism of Action: COX-2 Signaling Pathway
The following diagram illustrates the mechanism of action of Celecoxib, highlighting its selective inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.
Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 pathway.
Quality Control Workflow for High-Purity this compound
This diagram outlines the typical workflow for the quality control testing of a batch of high-purity this compound.
Caption: A typical quality control workflow for high-purity this compound.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. Analysis of organic impurities of celecoxib using the method described in the USP - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. albertscience.com [albertscience.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability indicating HPLC method for celecoxib related substances in solid dosage forms | Semantic Scholar [semanticscholar.org]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. scispec.co.th [scispec.co.th]
- 16. Analytical Test Library | Residual Solvents [cambiumanalytica.com]
Technical Guide to Celecoxib-d3: Certificate of Analysis Specifications and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) specifications for Celecoxib-d3, a deuterated internal standard essential for the accurate quantification of Celecoxib in research and clinical settings. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and a logical workflow for the quality control process.
Core Specifications
The quality of this compound is defined by a series of critical parameters that ensure its identity, purity, and isotopic integrity. These specifications are essential for its reliable use as an internal standard in bioanalytical and drug metabolism studies.
Quantitative Data Summary
The following table summarizes the typical specifications found on a Certificate of Analysis for a high-quality batch of this compound. It is important to note that while this guide focuses on this compound, specifications for closely related isotopologues like Celecoxib-d7 are often similar and are included for a comprehensive understanding.
| Parameter | Test Method | Specification |
| Identity | ||
| Appearance | Visual Inspection | White to off-white solid |
| 1H-NMR Spectroscopy | Conforms to structure | |
| Mass Spectrometry | Conforms to expected mass | |
| Purity | ||
| Chemical Purity by HPLC | HPLC-UV | ≥98%[1] |
| Isotopic Purity | ||
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |
| Deuterium Incorporation | Mass Spectrometry | ≤1% d0 form[1] |
| Physical Properties | ||
| Melting Point | Capillary Method | 177-181°C |
| Solubility | ||
| Solubility in DMSO | Visual Inspection | Soluble |
| Solubility in Ethanol | Visual Inspection | Soluble |
Quality Control Workflow
The certification of a this compound reference standard involves a multi-step quality control process, ensuring that the material meets all established specifications before its release. The following diagram illustrates a typical workflow from synthesis to final product approval.
Experimental Protocols
Detailed and validated analytical methods are crucial for the accurate determination of this compound specifications. The following are representative protocols for the key experiments cited in the Certificate of Analysis.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its non-deuterated counterpart and any process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used. Alternatively, a phenyl column can be employed for separating specific impurities as per USP methods.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (e.g., 50:50 v/v) is often effective.[3] For more complex separations, a gradient elution with a buffered aqueous phase (e.g., monobasic potassium phosphate buffer, pH 3.0) and an organic modifier (methanol and acetonitrile) may be used.[4]
-
Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 254 nm is suitable for monitoring Celecoxib and its related substances.[3]
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to determine the chemical purity.
Identity Confirmation and Isotopic Purity by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a tandem mass spectrometer (e.g., triple quadrupole) is used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be employed.
-
Analysis: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. The mass spectrum is analyzed for the presence of the molecular ion corresponding to this compound.
-
Isotopic Enrichment Calculation: The relative intensities of the ion signals for the deuterated species (d3) and any undeuterated (d0) or partially deuterated (d1, d2) species are measured. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct position.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d6 or CDCl3 is used to dissolve the sample.
-
Procedure: A ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are compared to a reference spectrum of non-deuterated Celecoxib. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful deuteration at the intended position.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of organic impurities of celecoxib using the method described in the USP - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 3. HPLC method for the determination of celecoxib and its related impurities | Semantic Scholar [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
A Technical Guide to the Isotopic Enrichment and Purity of Celecoxib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data related to the isotopic enrichment and chemical purity of Celecoxib-d3. This deuterated analog of the selective COX-2 inhibitor, Celecoxib, serves as a critical internal standard in quantitative analyses, such as mass spectrometry and NMR, for pharmacokinetic and metabolic studies. Ensuring its high isotopic enrichment and chemical purity is paramount for accurate and reproducible experimental results.
Quantitative Data Summary
The isotopic enrichment and chemical purity of this compound are key quality attributes. The following tables summarize representative quantitative data for commercially available this compound.
Table 1: Isotopic Enrichment of this compound
| Parameter | Specification | Method |
| Isotopic Purity (atom % D) | ≥ 99% | Mass Spectrometry, NMR Spectroscopy |
Note: Isotopic purity indicates the percentage of deuterium atoms at the labeled positions.
Table 2: Chemical Purity of this compound
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) with UV detection |
Note: Chemical purity refers to the percentage of the desired this compound molecule, exclusive of isotopic isomers and other chemical impurities.
Experimental Protocols
The determination of isotopic enrichment and chemical purity of this compound involves rigorous analytical methodologies. Below are detailed protocols for the key experiments.
Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To quantify the percentage of deuterium incorporation in this compound.
Methodology: High-Resolution Mass Spectrometry (HRMS) is employed to resolve the isotopic cluster of the molecular ion and determine the relative abundance of the deuterated species.
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., LC-Q-TOF or LC-Orbitrap).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (optional but recommended): Inject the sample into the LC system to separate the analyte from any potential interferences.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatogram for the molecular ion of Celecoxib ([M+H]⁺ at nominal m/z 382) and its deuterated isotopologues.
-
From the mass spectrum, determine the area of the monoisotopic peak of the unlabeled Celecoxib (if present) and the peaks corresponding to the d1, d2, and d3 species.
-
Calculate the isotopic enrichment using the following formula:
-
Isotopic Enrichment (%) = (Sum of peak areas of deuterated species / Sum of peak areas of all isotopic species) x 100
-
-
Determination of Isotopic Purity by NMR Spectroscopy
Objective: To confirm the position of deuterium labeling and provide a quantitative measure of isotopic enrichment.
Methodology: Proton Nuclear Magnetic Resonance (¹H-NMR) and Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy are utilized. In ¹H-NMR, the reduction in the integral of the proton signal at the site of deuteration is used to estimate the isotopic enrichment. ²H-NMR directly detects the deuterium signal.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure (¹H-NMR):
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound and an internal standard of known purity (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
-
Data Processing and Analysis:
-
Integrate the signal corresponding to the non-deuterated methyl protons of any residual unlabeled Celecoxib.
-
Integrate a well-resolved signal from the internal standard and a signal from a non-deuterated position on the this compound molecule.
-
Compare the integral of the residual methyl proton signal to the integral of a signal from a fully protonated position on the molecule to determine the percentage of the d0 species. The isotopic purity is then calculated as 100% minus the percentage of the d0 species.
-
Determination of Chemical Purity by HPLC-UV
Objective: To quantify the percentage of this compound and to detect and quantify any chemical impurities.
Methodology: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard approach for assessing the chemical purity of active pharmaceutical ingredients.
Instrumentation:
-
HPLC system with a UV-Vis detector.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a standard solution of Celecoxib reference standard at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Prepare a sample solution of this compound at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate the peak area of this compound and any impurity peaks in the sample chromatogram.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.
-
Chemical Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Signaling Pathway of Celecoxib
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a key inflammatory pathway responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation. By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.
Celecoxib-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Celecoxib-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. This guide is intended for professionals in research and drug development, offering key data, experimental methodologies, and a visualization of its relevant biological pathway.
Core Data Presentation
This compound is primarily utilized as an internal standard in bioanalytical studies for the accurate quantification of Celecoxib in various biological matrices. Its physical and chemical properties are crucial for method development and validation.
| Parameter | Value | Reference(s) |
| CAS Number | 544686-18-2 | [1][2] |
| Molecular Formula | C₁₇H₁₁D₃F₃N₃O₂S | [2] |
| Molecular Weight | 384.39 g/mol | [2] |
| Unlabeled CAS Number | 169590-42-5 | [1][2] |
| Appearance | White to off-white solid | [2] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Celecoxib in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and bioequivalence studies.
Objective: To accurately quantify the concentration of Celecoxib in human plasma samples.
Principle: A known concentration of this compound is spiked into plasma samples as an internal standard (IS) prior to sample preparation. The ratio of the analyte (Celecoxib) peak area to the IS peak area is used to calculate the concentration of Celecoxib in the unknown samples, correcting for variability during sample processing and analysis.[3][4]
Materials and Reagents:
-
Celecoxib reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Celecoxib (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working standard solutions of Celecoxib for the calibration curve and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 25 µL) of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Celecoxib: To be determined based on parent and product ions (e.g., m/z 382.1 -> 316.1).
-
This compound: To be determined based on parent and product ions (e.g., m/z 385.1 -> 319.1).
-
-
Optimize parameters such as declustering potential, collision energy, and source temperature.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Celecoxib and this compound.
-
Calculate the peak area ratio (Celecoxib/Celecoxib-d3).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Celecoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the use and mechanism of action of Celecoxib.
Caption: Experimental workflow for quantifying Celecoxib using this compound as an internal standard.
Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.[2][5]
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: High-Throughput Quantification of Celecoxib in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of Celecoxib in human plasma. The assay utilizes Celecoxib-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a fast and efficient workflow suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method demonstrates excellent linearity over a clinically relevant concentration range, with high recovery and minimal matrix effects.
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] It is widely prescribed for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1] Accurate and reliable quantification of Celecoxib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3]
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and speed, making it the preferred method for bioanalytical assays.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the quantification.[5] This application note provides a detailed protocol for the determination of Celecoxib in human plasma using a validated UPLC-MS/MS method.
Experimental
Materials and Reagents
-
Celecoxib and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is used for the extraction of Celecoxib and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL).[6]
-
Vortex for 15 seconds.[6]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex for 1 minute.[6]
-
Centrifuge at 15,000 x g for 15 minutes.[6]
-
Transfer the supernatant to a clean tube or vial for UPLC-MS/MS analysis.
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system.[6]
UPLC Conditions
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5][7]
-
Mobile Phase A: 0.1% Formic acid in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 45 °C[7]
-
Injection Volume: 2 µL[6]
-
Gradient Elution:
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[7][8]
-
Scan Type: Multiple Reaction Monitoring (MRM)[7]
-
Temperature: 700 °C[7]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Celecoxib | 380.0 | 316.0 |
| This compound | 383.0 | 319.0 |
(Note: The m/z for this compound is inferred from Celecoxib and Celecoxib-d4/d7 data.[5][8][9][10] The exact transition should be optimized in the laboratory.)
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 0.3 to 20,000 nM for Celecoxib.[7] The lower limit of quantification (LLOQ) was established at 0.3 nM, which is sufficient for pharmacokinetic studies.[7]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results, summarized in the table below, are within the acceptable limits of bioanalytical method validation guidelines.
| Analyte | Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Celecoxib | 1 | < 12% | < 12% | 85-115% | 85-115% |
| Celecoxib | 100 | < 12% | < 12% | 85-115% | 85-115% |
| Celecoxib | 10000 | < 12% | < 12% | 85-115% | 85-115% |
(Data presented is representative based on similar validated methods.[7])
Recovery and Matrix Effect
The extraction recovery of Celecoxib was consistently above 70% across all QC levels.[7] No significant matrix effects were observed, indicating that the protein precipitation method provides clean extracts and the use of a deuterated internal standard effectively compensates for any potential ion suppression or enhancement.[7]
Workflow Diagram
Caption: Experimental workflow for the UPLC-MS/MS quantification of Celecoxib.
Celecoxib Metabolism Pathway
Caption: Primary metabolic pathway of Celecoxib.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Celecoxib in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput bioanalysis. The use of a deuterated internal standard ensures the accuracy and precision of the results, making this method a valuable tool for pharmacokinetic and clinical studies involving Celecoxib.
References
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Celecoxib Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Accurate and reliable quantification of celecoxib in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the most common sample preparation techniques used for celecoxib analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques: Overview and Comparison
The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sensitivity, sample throughput, and available instrumentation.
-
Protein Precipitation (PPT) is a simple and rapid method suitable for high-throughput analysis. It involves adding a solvent to the plasma to denature and precipitate proteins. While fast, it may result in a less clean extract, potentially leading to matrix effects in sensitive LC-MS/MS analyses.
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many endogenous interferences in the aqueous plasma phase. This method is more labor-intensive than PPT.
-
Solid-Phase Extraction (SPE) provides the cleanest samples by utilizing a solid sorbent to selectively adsorb the analyte from the plasma matrix, followed by washing and elution. SPE is often considered the gold standard for bioanalytical sample preparation, offering high recovery and minimal matrix effects, though it can be the most time-consuming and costly method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for various celecoxib plasma sample preparation methods reported in the literature.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Not explicitly stated, but generally lower than LLE and SPE. | > 90%[1], >70%[2] | > 88%[3][4], 87-98%[5][6], 85.5%[7] |
| Lower Limit of Quantification (LLOQ) | 7.0 ng/mL[8] | 10 ng/mL[1][9], 20 ng/mL[10] | 10.0 ng/mL[7], 0.55 ng/mL (matrix affected)[5][6], 40 ng/mL[3][4] |
| Linearity Range | 7.0 - 1800 ng/mL[8] | 10 - 2000 ng/mL[9], 0.01 - 2.0 µg/mL[1], 20 - 2000 µg/L[10] | 10.0 - 4000 ng/mL[7], 40 - 4000 ng/mL[3][4] |
| Precision (%RSD or %CV) | < 4%[8] | Inter-day: 1.15-4.93%, Intra-day: 1.08-7.81%[9] | < 7.2%[7], Inter-day: < 12%, Intra-day: < 5%[3][4] |
| Internal Standard (IS) | Celecoxib-D₄[8] | Atorvastatin[9], Flutamide[1], 4-n-pentyl-phenyl-acetic acid[10] | Celecoxib-D7[7], SC-236[3][4], Deuterated CXB[5][6] |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for celecoxib analysis in plasma, from sample collection to data acquisition.
The following diagram illustrates the logical steps involved in the three main sample preparation techniques.
References
- 1. scispace.com [scispace.com]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Celecoxib in human plasma using liquid chromatography with high resolution time of flight-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Note: Utilizing Celecoxib-d3 as an Internal Standard for Pharmacokinetic Studies of Celecoxib
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. Accurate quantification of celecoxib in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of the drug. The use of a stable isotope-labeled internal standard, such as Celecoxib-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method. This application note provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of celecoxib.
Properties of this compound
This compound is a deuterated analog of celecoxib, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, allowing for its distinct detection by a mass spectrometer. Critically, the physicochemical properties of this compound are nearly identical to those of celecoxib, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This analogous behavior is fundamental to its function as an effective internal standard.
Experimental Protocols
This section details the methodology for a typical pharmacokinetic study of celecoxib using this compound as an internal standard.
Materials and Reagents
-
Celecoxib reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, deionized and filtered
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 30% B
-
3.6-5.0 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
MRM Transitions:
-
Celecoxib: Precursor ion (Q1) m/z 382.1 → Product ion (Q3) m/z 316.1
-
This compound: Precursor ion (Q1) m/z 385.1 → Product ion (Q3) m/z 319.1
-
Data Presentation
The following tables summarize the validation parameters for a typical LC-MS/MS method for celecoxib using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Celecoxib | 1 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 1600 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85 | 85 - 115 |
| High QC | 1600 | > 85 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (%) |
| Bench-top | 8 hours | Room Temperature | 85 - 115 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of celecoxib in plasma using this compound as an internal standard.
Celecoxib Signaling Pathway
Caption: Simplified signaling pathway of Celecoxib's mechanism of action through the inhibition of COX-2.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of celecoxib in pharmacokinetic studies. The detailed protocol and validation data presented in this application note demonstrate that the LC-MS/MS method is sensitive, specific, accurate, and precise. This methodology is well-suited for high-throughput bioanalysis in drug development and clinical research settings, enabling researchers to obtain high-quality pharmacokinetic data for celecoxib.
Bioanalytical Method Validation for Celecoxib in Human Plasma Using LC-MS/MS with Celecoxib-d3 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Celecoxib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Celecoxib-d3, to ensure high accuracy and precision. Detailed protocols for all key validation experiments, including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, are provided in accordance with FDA and EMA guidelines.[1][2][3][4] All quantitative data is summarized in structured tables for clear interpretation. Additionally, this note includes a visual representation of the experimental workflow and the pharmacological pathway of Celecoxib.
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, playing a crucial role in the management of pain and inflammation associated with various conditions such as arthritis.[5][6][7] Accurate and reliable quantification of Celecoxib in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This application note details a robust and validated LC-MS/MS method for the determination of Celecoxib in human plasma. The use of this compound as an internal standard (IS) is critical for correcting for potential variability during sample preparation and analysis, thereby enhancing the method's reliability. The validation parameters discussed herein adhere to the principles outlined in international regulatory guidelines.[1][2][3]
Signaling Pathway of Celecoxib
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[5][6][7]
Figure 1: Simplified signaling pathway of Celecoxib's mechanism of action.
Experimental Workflow
The bioanalytical method validation process follows a structured workflow to ensure all regulatory requirements are met. This involves sample preparation, LC-MS/MS analysis, and data processing for each validation parameter.
Figure 2: Experimental workflow for bioanalytical method validation.
Materials and Reagents
-
Reference Standards: Celecoxib (purity >99%), this compound (purity >99%)
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Chemicals and Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (AR grade), Water (Milli-Q or equivalent), Methyl tert-butyl ether (MTBE) or Solid-Phase Extraction (SPE) cartridges (e.g., C18).
Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Celecoxib: Precursor ion > Product ion (e.g., m/z 382.1 > 316.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 385.1 > 319.1)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Celecoxib and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Celecoxib stock solution with methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Celecoxib working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 2000 ng/mL.[3]
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 1 mL of MTBE, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase, vortex, and inject into the LC-MS/MS system.
Note: Solid-Phase Extraction (SPE) can also be used as an alternative sample preparation method.[8]
Bioanalytical Method Validation Experiments
Specificity and Selectivity
-
Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Celecoxib and this compound. Analyze a blank sample spiked with the internal standard and a sample at the LLOQ.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank plasma samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Linearity and Range
-
Protocol: Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate on three different days. Construct a calibration curve by plotting the peak area ratio (Celecoxib/Celecoxib-d3) against the nominal concentration of Celecoxib.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze five replicates of QC samples at four concentration levels (LLOQ, Low, Medium, High) in a single run for intra-day accuracy and precision. Repeat this on three different days for inter-day accuracy and precision.
-
Acceptance Criteria: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ). The intra- and inter-day accuracy (expressed as the percentage of the nominal value) should be within 85-115% (80-120% for LLOQ).[2][9]
Recovery
-
Protocol: Compare the peak area of Celecoxib from extracted QC samples (Low, Medium, High) to the peak area of Celecoxib from unextracted samples (spiked into the post-extraction blank plasma) at the same concentration.
-
Acceptance Criteria: The recovery of Celecoxib should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be consistent across the QC levels.
Matrix Effect
-
Protocol: Compare the peak area of Celecoxib spiked into post-extraction blank plasma from at least six different sources to the peak area of Celecoxib in a neat solution at the same concentration. The matrix factor (MF) is calculated.
-
Acceptance Criteria: The coefficient of variation (%CV) of the internal standard-normalized matrix factor should not be greater than 15%.
Stability
-
Protocol: Evaluate the stability of Celecoxib in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: At -20°C or -80°C for a specified period.
-
Post-Preparative Stability: In the autosampler for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Summary
Table 1: Linearity of Celecoxib in Human Plasma
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision of Celecoxib in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20.0% | 80.0 - 120.0% | ≤ 20.0% | 80.0 - 120.0% |
| Low QC | 3 | ≤ 15.0% | 85.0 - 115.0% | ≤ 15.0% | 85.0 - 115.0% |
| Mid QC | 100 | ≤ 15.0% | 85.0 - 115.0% | ≤ 15.0% | 85.0 - 115.0% |
| High QC | 1600 | ≤ 15.0% | 85.0 - 115.0% | ≤ 15.0% | 85.0 - 115.0% |
Table 3: Recovery and Matrix Effect of Celecoxib in Human Plasma
| QC Level | Mean Recovery (%) | Recovery Precision (%CV) | Mean IS-Normalized Matrix Factor | Matrix Factor Precision (%CV) |
| Low QC | ~85% | < 15% | 0.95 - 1.05 | < 15% |
| Mid QC | ~87% | < 15% | 0.95 - 1.05 | < 15% |
| High QC | ~86% | < 15% | 0.95 - 1.05 | < 15% |
Table 4: Stability of Celecoxib in Human Plasma
| Stability Condition | Duration | Temperature | Accuracy Deviation (%) |
| Freeze-Thaw | 3 cycles | -80°C to RT | Within ±15% |
| Short-Term (Bench-top) | 24 hours | Room Temp. | Within ±15% |
| Long-Term | 30 days | -80°C | Within ±15% |
| Post-Preparative (Autosampler) | 48 hours | 4°C | Within ±15% |
Conclusion
The described LC-MS/MS method for the quantification of Celecoxib in human plasma using this compound as an internal standard is specific, linear, accurate, precise, and robust. The detailed protocols and acceptance criteria provided in this application note serve as a valuable resource for researchers and scientists involved in drug development and clinical studies requiring the bioanalysis of Celecoxib. Adherence to these validation procedures will ensure the generation of high-quality, reliable data suitable for regulatory submissions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. fda.gov [fda.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. ajpsonline.com [ajpsonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Spiking Celecoxib-d3 in Biological Matrices for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the accurate spiking of Celecoxib-d3, a deuterated internal standard, into biological matrices such as plasma and tissue homogenates. This procedure is a critical step in the development and validation of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the non-steroidal anti-inflammatory drug, Celecoxib. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities in sample processing, thereby ensuring the accuracy and precision of the analytical results.[1][2]
Overview of the Spiking Procedure
The fundamental principle involves introducing a known concentration of this compound into a biological sample containing an unknown concentration of Celecoxib. Both the analyte (Celecoxib) and the internal standard (this compound) are then extracted and analyzed simultaneously. The ratio of the analytical signal of Celecoxib to that of this compound is used to calculate the concentration of Celecoxib in the original sample. This normalization corrects for potential losses during sample preparation and variations in instrument response.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Celecoxib reference standard (purity ≥ 98%)
-
Biological matrix (e.g., human plasma, rat plasma, tissue homogenate)
-
Methanol (HPLC grade or equivalent)[1]
-
Dimethyl sulfoxide (DMSO)[2]
-
Formic acid[7]
-
Methyl tert-butyl ether (MTBE)[7]
-
Water (deionized or HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or appropriate extraction solvents for Liquid-Liquid Extraction (LLE)[1][7]
Experimental Protocols
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is paramount for reliable quantification.
3.1.1. This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a precise amount (e.g., 10 mg) of this compound powder.
-
Dissolve the powder in a suitable solvent, such as methanol or DMSO, in a volumetric flask (e.g., 10 mL) to achieve the desired concentration.[1][2]
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation and degradation. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[2]
3.1.2. This compound IS Working Solution (e.g., 1 µg/mL):
-
Perform serial dilutions of the IS stock solution using the appropriate solvent (typically the same as the stock solution or a solvent compatible with the analytical method, like methanol or acetonitrile).
-
The final concentration of the working solution should be chosen to provide a consistent and robust signal in the analytical instrument.
3.1.3. Celecoxib Stock and Calibration Standard Solutions:
-
Prepare a stock solution of Celecoxib in a similar manner to the this compound stock solution.
-
Create a series of calibration standards by serially diluting the Celecoxib stock solution with a solvent that mimics the final composition of the extracted sample (e.g., a mixture of mobile phase components). The concentration range should encompass the expected concentrations in the study samples.[1][7]
Spiking of this compound into Biological Matrices
The following protocol outlines the spiking procedure for plasma samples. This can be adapted for other matrices like tissue homogenates.
-
Thaw Samples: Allow the frozen biological matrix samples (e.g., plasma) to thaw completely at room temperature or in a cool water bath.
-
Vortex: Gently vortex the thawed samples to ensure homogeneity.
-
Aliquot Matrix: Pipette a precise volume of the biological matrix (e.g., 100 µL) into a clean microcentrifuge tube.[4]
-
Spike with Internal Standard: Add a small, precise volume of the this compound working solution to the matrix aliquot. The volume of the spiking solution should be minimal to avoid significant dilution of the matrix (typically ≤ 5% of the matrix volume).
-
Vortex: Immediately vortex the spiked sample for at least 30 seconds to ensure thorough mixing and uniform distribution of the internal standard within the matrix.[1]
-
Equilibration: Allow the spiked sample to equilibrate for a short period (e.g., 15-30 minutes) at room temperature. This allows for the interaction between the internal standard and the matrix components to reach equilibrium, mimicking the state of the analyte in the sample.
Sample Preparation (Extraction)
Following spiking, the analyte and internal standard must be extracted from the biological matrix to remove interfering substances. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
3.3.1. Protein Precipitation (PPT) Protocol:
-
To the spiked plasma sample, add a precipitating agent, such as acetonitrile or methanol (typically 3-4 times the plasma volume).[3][4][5]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant containing Celecoxib and this compound to a clean tube for analysis.
3.3.2. Liquid-Liquid Extraction (LLE) Protocol:
-
To the spiked plasma sample, add an immiscible organic solvent, such as methyl tert-butyl ether (MTBE).[7]
-
Vortex for an extended period (e.g., 5-10 minutes) to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analytes to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3.3.3. Solid-Phase Extraction (SPE) Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[1]
-
Load the pre-treated (e.g., diluted and acidified) spiked plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).[1]
-
Evaporate the eluate and reconstitute for analysis.
Data Presentation
The following tables summarize key quantitative data from published literature regarding the analysis of Celecoxib in biological matrices using a deuterated internal standard.
Table 1: Recovery of Celecoxib from Biological Matrices
| Biological Matrix | Extraction Method | Analyte Concentration | Mean Recovery (%) | Reference |
| Mouse Plasma | Protein Precipitation | Low, Medium, High QC | 84 | [3] |
| Mouse Brain Homogenate | Protein Precipitation | Low, Medium, High QC | 103 | [3] |
| Rat Plasma | Not Specified | Low, Medium, High QC | 92.18 - 99.90 | [8] |
Table 2: Stability of Celecoxib in Biological Matrices
| Biological Matrix | Storage Condition | Duration | Stability (%) | Reference |
| Mouse Plasma | Room Temperature | 24 hours | Within ±15% of nominal | [3] |
| Mouse Tissue Homogenates | Room Temperature | 24 hours | Within ±15% of nominal | [3] |
| Rat Plasma | Freeze-Thaw Cycles | 3 cycles | 94.77 - 111.67 | [8] |
| Rat Plasma | Short-term (Room Temp) | 4 hours | 94.77 - 111.67 | [8] |
| Rat Plasma | Long-term (-20°C) | 30 days | 94.77 - 111.67 | [8] |
Table 3: LC-MS/MS Parameters for Celecoxib and Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Celecoxib | 380 | 316 | [5] |
| Celecoxib-d4 | 384 | 320 | [5] |
| Celecoxib | 380.0 | 315.9 | [6] |
| Celecoxib-d7 | 387.0 | 323.0 | [6] |
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this protocol.
Caption: Overall experimental workflow for the quantification of Celecoxib.
Caption: Step-by-step protocol for spiking this compound into a biological matrix.
Caption: Overview of common sample preparation techniques after spiking.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Can Celecoxib Assay in Preclinical Studies Be Improved? [mdpi.com]
- 4. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Celecoxib in Biological Matrices using LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Celecoxib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (Celecoxib-d7) to ensure accuracy and precision. The described protocol includes sample preparation, chromatographic separation, and mass spectrometric detection using Multiple Reaction Monitoring (MRM). This methodology is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] Accurate and reliable quantification of Celecoxib in biological samples is crucial for clinical and research applications. LC-MS/MS offers high selectivity and sensitivity for the determination of drug concentrations in complex matrices. This application note provides a detailed protocol for the analysis of Celecoxib using Celecoxib-d7 as an internal standard.
Experimental
Materials and Reagents
-
Celecoxib and Celecoxib-d7 reference standards
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
Liquid chromatograph (e.g., Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., API 5500 Qtrap or Thermo Finnigan Quantam ultra)
-
C18 or C8 analytical column
Standard Solution Preparation
Stock solutions of Celecoxib and Celecoxib-d7 are prepared by dissolving the accurately weighed compounds in methanol to a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 300 µL of human plasma, add the Celecoxib-d7 internal standard solution.
-
Load the sample onto a pre-conditioned Strata-X SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a volume of human plasma, add the internal standard.
-
Add methyl tert-butyl ether (MTBE) as the extraction solvent.[4]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection are performed according to the parameters outlined in the tables below.
Data Presentation
Table 1: MRM Transitions for Celecoxib and Celecoxib-d7
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Celecoxib | 382.2 | 214.1 | Positive | [5] |
| Celecoxib | 380.1 | 316.3 | Negative | [6] |
| Celecoxib | 380.0 | 315.9 | Negative | [7] |
| Celecoxib-d7 | 387.0 | 323.0 | Negative | [7] |
Table 2: Example Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Luna HILIC | ACE C8-300 (50 x 4.0 mm, 3.0 µm) |
| Mobile Phase | 10mM ammonium formate (pH 3.0 with formic acid):methanol (5:95, v/v) | Methanol:1.0 mmol ammonium acetate (80:20, v/v) |
| Flow Rate | 0.2 mL/min | Not Specified |
| Run Time | < 2 min | Not Specified |
| Reference | [4] | [3] |
Table 3: Example Mass Spectrometry Conditions
| Parameter | Condition 1 | Condition 2 |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Positive/Negative Ion-Switching ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) |
| Ionspray Voltage | -4500 V | Not Specified |
| Source Temperature | 700 °C | Not Specified |
| Reference | [8] | [6] |
Visualizations
Caption: Experimental workflow for Celecoxib analysis.
Caption: MRM transitions for Celecoxib and its internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Celecoxib in biological matrices. The use of a deuterated internal standard, coupled with either solid-phase or liquid-liquid extraction, ensures high accuracy and precision, making it a valuable tool for a wide range of research and clinical applications.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Celecoxib and its Major Metabolites in Human Plasma Using Celecoxib-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the nonsteroidal anti-inflammatory drug Celecoxib and its primary active metabolites, Hydroxycelecoxib and Carboxycelecoxib, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and incorporates a stable isotope-labeled internal standard, Celecoxib-d3, for accurate and precise quantification. This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.
Introduction
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely prescribed for the management of pain and inflammation.[1] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to form Hydroxycelecoxib.[1][2] This metabolite is subsequently oxidized by cytosolic alcohol dehydrogenases to Carboxycelecoxib.[1][2] Both metabolites are pharmacologically inactive.[1][2] Accurate quantification of Celecoxib and its metabolites is crucial for understanding its pharmacokinetic profile and metabolic fate. This application note presents a validated UPLC-MS/MS method employing this compound as an internal standard to ensure high accuracy and precision, which is a critical requirement for bioanalytical method validation.
Metabolic Pathway of Celecoxib
The metabolic conversion of Celecoxib to its inactive metabolites is a key aspect of its pharmacological profile. The pathway primarily involves two enzymatic steps, as illustrated below.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of Celecoxib and its metabolites from human plasma.
Materials and Reagents
-
Celecoxib, Hydroxycelecoxib, Carboxycelecoxib, and this compound analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation
A protein precipitation method is employed for the extraction of the analytes from the plasma matrix.
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 methanol:1.0 mM ammonium acetate).
-
Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure, from sample receipt to data analysis.
UPLC-MS/MS Conditions
The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 2.5 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 20% B for 0.5 min, 20-29% B over 5 min, 29-70% B over 0.5 min, hold at 95% B for 0.5 min, re-equilibrate |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | API 5500 Qtrap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 700°C |
Quantitative Data
Mass Spectrometry Parameters
The analytes were monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The retention times and MRM transitions are summarized below.[2]
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Carboxycelecoxib | 6.67 | 409.9 | 365.9 |
| Hydroxycelecoxib | 7.21 | 396.0 | 316.0 |
| Celecoxib | 7.45 | 380.0 | 316.0 |
| This compound (IS) | ~7.45 | 387.0 | 323.0 |
Calibration Curve and Linearity
The method demonstrated excellent linearity over the specified concentration range for all analytes.
| Analyte | Concentration Range (nM) | Correlation Coefficient (r²) |
| Carboxycelecoxib | 1.2 - 20000 | >0.99 |
| Hydroxycelecoxib | 0.3 - 20000 | >0.99 |
| Celecoxib | 0.3 - 20000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at low, medium, and high concentrations.[2]
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Carboxycelecoxib | Low | <12% | <12% | Within ±15% |
| Mid | <12% | <12% | Within ±15% | |
| High | <12% | <12% | Within ±15% | |
| Hydroxycelecoxib | Low | <12% | <12% | Within ±15% |
| Mid | <12% | <12% | Within ±15% | |
| High | <12% | <12% | Within ±15% | |
| Celecoxib | Low | <12% | <12% | Within ±15% |
| Mid | <12% | <12% | Within ±15% | |
| High | <12% | <12% | Within ±15% |
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Celecoxib and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for demanding bioanalytical applications in drug development and clinical research. The detailed protocol and validated performance data demonstrate the suitability of this method for pharmacokinetic and metabolic studies.
References
The Role of Celecoxib-d3 in Advancing Drug Metabolism Research
For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is a cornerstone of preclinical and clinical development. Stable isotope-labeled internal standards are indispensable tools in these investigations, and Celecoxib-d3, a deuterated analog of the nonsteroidal anti-inflammatory drug Celecoxib, serves as a critical reagent in drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for its use.
This compound is primarily utilized as an internal standard in bioanalytical methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of celecoxib and its metabolites in various biological matrices. Its stable isotope label ensures that it co-elutes with the unlabeled drug, experiencing similar ionization efficiency and matrix effects, which allows for accurate correction of analytical variability.
Application in Pharmacokinetic Studies
A primary application of this compound is in pharmacokinetic (PK) studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of celecoxib. Following administration of celecoxib, biological samples such as plasma, blood, or urine are collected over a time course. The concentration of celecoxib in these samples is then determined using an LC-MS/MS method where a known amount of this compound is added to each sample as an internal standard.
Key Pharmacokinetic Parameters for Celecoxib
| Parameter | Value | Species | Reference |
| Peak Plasma Concentration (Cmax) | 9.09 µg/mL | Mouse (intraperitoneal) | [1] |
| Time to Peak Concentration (Tmax) | ~3 hours | Human (oral) | [2][3] |
| Elimination Half-Life (t1/2) | ~11 hours | Human (healthy) | [3][4][5] |
| Volume of Distribution (Vd) | ~429 L | Human | [3] |
| Protein Binding | 97% (primarily to albumin) | Human | [4] |
| Metabolism | Primarily hepatic via CYP2C9 | Human | [2][3][4][5][6] |
| Excretion | ~57% in feces, ~27% in urine (as metabolites) | Human | [3][4] |
Celecoxib Metabolism and the Role of Cytochrome P450
Celecoxib is extensively metabolized in the liver, with less than 3% of the drug being excreted unchanged.[2] The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, a reaction catalyzed mainly by cytochrome P450 2C9 (CYP2C9).[2][6][7] CYP3A4 and CYP2D6 also contribute to a lesser extent.[2][4][6][8][9] The hydroxycelecoxib is then further oxidized by cytosolic alcohol dehydrogenases to carboxycelecoxib.[2][6][7] These metabolites are pharmacologically inactive and are eventually conjugated with glucuronic acid for excretion.[2][6]
Given that celecoxib is a substrate for multiple CYP enzymes and also an inhibitor of CYP2D6,[2][10] studies investigating its drug-drug interaction potential are crucial. This compound is a valuable tool in these in vitro assays.
Figure 1. Metabolic pathway of Celecoxib.
Protocol 1: Quantification of Celecoxib in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the determination of celecoxib concentrations in human plasma, a critical component of pharmacokinetic assessments.
Materials and Reagents
-
Celecoxib analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of celecoxib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the celecoxib stock solution in methanol to create calibration standards. Prepare a separate working solution of this compound (e.g., 100 ng/mL) in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the celecoxib working solutions to create a calibration curve over a desired concentration range (e.g., 10-2000 ng/mL).[11] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution to each tube and vortex briefly.
-
Add 300 µL of cold methanol to precipitate proteins.[12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Figure 2. General workflow for plasma sample preparation.
LC-MS/MS Conditions
| Parameter | Typical Condition |
| LC Column | C18 column (e.g., 55 mm x 2 mm, 3 µm)[12] |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic (e.g., 75% B) or a gradient elution |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Celecoxib) | m/z 380 → 316 (Negative Mode)[12] |
| MRM Transition (this compound) | m/z 384 → 320 (Analogous to d4)[12] |
Data Analysis
-
Integrate the peak areas for both celecoxib and this compound.
-
Calculate the peak area ratio (Celecoxib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of celecoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a method to assess the inhibitory potential of a test compound on the metabolism of celecoxib by CYP2C9, using this compound to quantify the formation of hydroxycelecoxib.
Materials and Reagents
-
Celecoxib
-
This compound (for potential use as an internal standard for hydroxycelecoxib if a deuterated version of the metabolite is unavailable)
-
Hydroxycelecoxib analytical standard
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test compound and known inhibitor (e.g., sulfaphenazole for CYP2C9)[13]
-
Acetonitrile (for reaction termination)
Experimental Procedure
-
Incubation Mixture Preparation: In microcentrifuge tubes, prepare incubation mixtures containing HLM (e.g., 0.2 mg/mL), potassium phosphate buffer, and the test compound at various concentrations. Include a positive control with a known inhibitor and a negative control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding celecoxib (at a concentration near its Km for CYP2C9, typically in the low µM range).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for LC-MS/MS analysis of hydroxycelecoxib.
Data Analysis
-
Quantify the amount of hydroxycelecoxib formed in each sample using LC-MS/MS, with this compound as the internal standard.
-
Calculate the percent inhibition of celecoxib metabolism for each concentration of the test compound relative to the control incubation without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3. Logical flow of a CYP450 inhibition assay.
Conclusion
This compound is a vital tool for researchers in drug metabolism. Its use as an internal standard ensures the accuracy and reproducibility of bioanalytical methods required for pharmacokinetic characterization and in vitro drug-drug interaction studies. The protocols provided herein offer a foundational framework for the application of this compound in these critical areas of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ovid.com [ovid.com]
- 6. ClinPGx [clinpgx.org]
- 7. Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Celecoxib is a substrate of CYP2D6: Impact on celecoxib metabolism in individuals with CYP2C9*3 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib inhibits metabolism of cytochrome P450 2D6 substrate metoprolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Celecoxib-d3 in Therapeutic Drug Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammation and pain.[1][2] Therapeutic drug monitoring (TDM) of celecoxib is crucial to optimize treatment efficacy and minimize potential adverse effects, particularly in specific patient populations or during clinical trials. The use of a stable isotope-labeled internal standard, such as Celecoxib-d3, is essential for accurate and precise quantification of celecoxib in biological matrices by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of celecoxib.
This compound is a deuterated form of celecoxib, where three hydrogen atoms in the methyl group have been replaced by deuterium.[3] This isotopic labeling makes it an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it shares similar physicochemical properties with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z).[4]
Data Presentation: Method Validation Parameters
The following tables summarize quantitative data from various validated LC-MS/MS methods for the quantification of celecoxib using a deuterated internal standard. These methods demonstrate the robustness and reliability of using this compound or similar deuterated analogs for therapeutic drug monitoring.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Biological Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | Celecoxib-d4 | 7.0 - 1800 | 7.0 | [5] |
| Human Plasma | Celecoxib-d7 | 10.0 - 4000 | 10.0 | [6] |
| Human Plasma | Atorvastatin* | 10 - 2000 | 10 | [7] |
| Rat Blood | Not Specified | 0.3 - 20000 nM | 0.3 nM | [8] |
Note: While Atorvastatin is not a deuterated analog, this study is included to provide a comparative context for achievable sensitivity.
Table 2: Precision and Accuracy/Recovery
| Biological Matrix | Internal Standard | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Human Plasma | Celecoxib-d4 | < 4% | < 4% | 94 - 106% | [5] |
| Human Plasma | Celecoxib-d7 | < 7.2% | < 7.2% | Mean Recovery: 85.5% | [6] |
| Human Plasma | Atorvastatin* | 1.08 - 7.81% | 1.15 - 4.93% | Not Specified | [7] |
| Rat Blood | Not Specified | < 12% | < 12% | 85 - 115% | [8] |
Note: While Atorvastatin is not a deuterated analog, this study is included to provide a comparative context for achievable precision.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the therapeutic drug monitoring of celecoxib using this compound as an internal standard.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for extracting celecoxib from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the this compound internal standard solution (e.g., 10 µL of 100 ng/mL solution).
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 15 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE offers a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
Materials:
-
Human plasma samples
-
Celecoxib-d7 internal standard solution
-
Strata-X SPE cartridges (or equivalent)[6]
-
Methanol, HPLC grade
-
Ammonium acetate solution (1.0 mmol)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Pipette 300 µL of human plasma into a clean tube and add the Celecoxib-d7 internal standard.[6]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
The sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol outlines the typical liquid chromatography and mass spectrometry conditions for the analysis of celecoxib and this compound.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 55 mm × 2 mm, 3 µm).[5]
-
Mobile Phase: A mixture of methanol and an aqueous buffer, such as 10 mM ammonium acetate, is often employed. A common gradient is 75:25 (v/v) methanol:ammonium acetate.[5]
-
Flow Rate: A flow rate of 0.2 - 0.6 mL/min is typical.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at around 35-40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is commonly used, often in the negative ion mode for celecoxib.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Celecoxib: The precursor ion is typically m/z 380, and a common product ion is m/z 316.[5][9]
-
This compound/d4/d7: The precursor ion will be higher by the number of deuterium atoms (e.g., m/z 384 for Celecoxib-d4 or m/z 387 for Celecoxib-d7). The product ion transition will also be shifted accordingly (e.g., m/z 320 for Celecoxib-d4 or m/z 323 for Celecoxib-d7).[5][6][9]
-
Visualizations
Celecoxib's Primary Mechanism of Action
The following diagram illustrates the primary signaling pathway through which celecoxib exerts its anti-inflammatory effects.
Caption: Celecoxib selectively inhibits the COX-2 enzyme.
Experimental Workflow for Therapeutic Drug Monitoring
This diagram outlines the logical flow of the experimental process for quantifying celecoxib in a biological sample using this compound.
Caption: Workflow for celecoxib quantification.
References
- 1. Can Celecoxib Assay in Preclinical Studies Be Improved? [mdpi.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Crystalline Systems for Transdermal Delivery of Celecoxib: In Vitro Drug Release and Skin Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting isotopic interference with Celecoxib-d3 in mass spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic interference when using Celecoxib-d3 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of a this compound LC-MS/MS assay?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled Celecoxib analyte contributes to the signal of the this compound internal standard (IS). Unlabeled Celecoxib has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) that can result in a molecule with a mass-to-charge ratio (m/z) that is the same as or very close to that of this compound. This can lead to an artificially high internal standard signal, which in turn causes an underestimation of the analyte concentration.
Q2: What are the primary causes of this interference?
A2: There are two main sources of isotopic interference:
-
Natural Isotopic Abundance (Crosstalk): The unlabeled Celecoxib will have a natural isotopic distribution. The 'M+3' peak of Celecoxib, resulting from the presence of three ¹³C atoms or other combinations of heavy isotopes, can overlap with the signal of this compound.[1][2]
-
Impurity in the Internal Standard: The this compound internal standard may contain a small amount of unlabeled Celecoxib as an impurity from its synthesis.[3]
Q3: How can I identify if I have an isotopic interference problem?
A3: You can perform two key experiments to diagnose isotopic interference:
-
Assess Analyte Contribution to the Internal Standard Signal: Prepare and analyze a high-concentration sample of unlabeled Celecoxib without the this compound internal standard. Monitor the mass transition for this compound. A detectable signal that increases with the concentration of unlabeled Celecoxib indicates crosstalk.
-
Evaluate the Purity of the Internal Standard: Prepare and analyze a sample containing only the this compound internal standard at its working concentration. Monitor the mass transition for unlabeled Celecoxib. A detectable signal indicates that the internal standard is contaminated with the unlabeled analyte.
Q4: What are the acceptance criteria for isotopic interference?
A4: According to FDA guidelines, the interfering component's response should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response in the LLOQ sample.[4][5][6]
Troubleshooting Guide
Problem: My calibration curve is non-linear, especially at higher concentrations.
This is a common symptom of isotopic interference from the analyte to the internal standard.[1][7]
This experiment will determine the extent of crosstalk from the natural isotopic abundance of Celecoxib.
Experimental Protocol:
-
Prepare a series of calibration standards of unlabeled Celecoxib in the same biological matrix as your samples. Do not add the this compound internal standard.
-
Include a blank sample containing only the biological matrix.
-
Analyze the samples using your established LC-MS/MS method.
-
Monitor the MRM transition for this compound.
-
Calculate the peak area of the signal observed in the this compound channel for each calibrant.
-
Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship confirms isotopic crosstalk.
-
Calculate the percentage of crosstalk by comparing the signal in the IS channel at the Upper Limit of Quantification (ULOQ) to the signal of the IS in a sample containing only the IS at its working concentration.[8]
This experiment will check for the presence of unlabeled Celecoxib in your internal standard.
Experimental Protocol:
-
Prepare a solution containing only the this compound internal standard at its working concentration in the biological matrix.
-
Analyze the sample using your established LC-MS/MS method.
-
Monitor the MRM transition of the unlabeled Celecoxib.
-
A detectable signal in the analyte's mass transition indicates that the internal standard contains some of the unlabeled analyte.
Problem: I've confirmed isotopic interference. What are the mitigation strategies?
Increasing the concentration of the internal standard can reduce the relative contribution of the analyte's isotopic signal.[7] However, an excessively high concentration of the IS may lead to ion suppression.[7]
If possible, switch to an internal standard with a larger mass difference from the analyte, such as Celecoxib-d7. A mass difference of at least 4-5 Da is recommended to minimize crosstalk.
For situations where interference is present but consistent, a nonlinear calibration function can be used to correct for the crosstalk.[1] This approach incorporates experimentally determined constants for the analyte-to-IS and IS-to-analyte contributions into the calibration model.[1]
Data Presentation
| Parameter | Celecoxib | This compound (inferred) | Celecoxib-d7 |
| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₁D₃F₃N₃O₂S | C₁₇H₇D₇F₃N₃O₂S |
| Monoisotopic Mass | 381.0759 | 384.0948 | 388.1199 |
| Typical Precursor Ion (m/z) | 380.0 (negative ion mode)[9][10] | 383.1 | 387.0 (negative ion mode)[9][10] |
| Typical Product Ion (m/z) | 315.9 (negative ion mode)[9][10] | 318.9 | 323.0 (negative ion mode)[9][10] |
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Celecoxib-d3 as an Internal Standard
Welcome to the technical support center for the use of Celecoxib-d3 as an internal standard (IS) in analytical studies. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound as an internal standard?
A1: The ideal concentration for an internal standard should mimic the expected concentration of the analyte (Celecoxib) in the samples. A common practice is to use a concentration that is in the mid-range of the calibration curve. For instance, if your Celecoxib calibration curve spans from 10 to 4000 ng/mL, a this compound concentration around the geometric mean would be appropriate. The goal is to have a consistent and strong signal for the IS across all samples, including calibration standards, quality controls (QCs), and unknown study samples.
Q2: Why am I seeing high variability in my this compound peak area across an analytical run?
A2: High variability in the internal standard response is a common issue that can compromise data accuracy.[1][2] Potential causes include:
-
Inconsistent Sample Preparation: Errors in pipetting the IS solution, inconsistent extraction recovery, or variations in evaporation and reconstitution steps can lead to variability.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of the IS in the mass spectrometer.[2] This effect can differ between individual samples, standards, and QCs.[1]
-
Instrument Instability: Fluctuations in the LC-MS/MS system, such as an unstable spray in the ion source or detector fatigue, can cause signal drift.
-
Co-eluting Substances: An interfering substance from the matrix or a metabolite that has the same mass-to-charge ratio (m/z) as this compound can co-elute, artificially increasing its signal.[1]
Q3: My calibration curve for Celecoxib is not linear. How can this compound help?
A3: A stable isotope-labeled internal standard like this compound is crucial for correcting issues that can lead to non-linearity.[3][4] By calculating the peak area ratio of the analyte to the internal standard, you can compensate for variations in sample injection volume, extraction efficiency, and matrix effects. If non-linearity persists, consider the following:
-
Concentration Range: The selected range may be too wide for the detector's linear response. Try narrowing the range or using a weighted linear regression model (e.g., 1/x²).[5]
-
Stock Solution Integrity: Verify the concentration and stability of your Celecoxib and this compound stock solutions.
-
Detector Saturation: At very high concentrations, the MS detector can become saturated, leading to a plateau in the response.
Q4: What should I do if the recovery of Celecoxib is low or inconsistent?
A4: Low or inconsistent recovery can stem from the sample extraction procedure. Using this compound helps normalize the final quantification but does not fix the underlying recovery problem. To troubleshoot:
-
Optimize Extraction Method: Evaluate different techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6][7] Ensure the chosen solvent is appropriate for Celecoxib's chemical properties.
-
Check pH: The pH of the sample can significantly affect the extraction efficiency of Celecoxib. Adjusting the pH may improve recovery.[8]
-
Evaluate Matrix: Ensure that the matrix used for calibration standards and QCs accurately matches the study samples to account for matrix-related recovery issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| No IS Peak or Very Low Signal | 1. Forgot to add IS to the sample. 2. Incorrect IS concentration. 3. MS/MS parameters are not optimized for this compound. | 1. Review sample preparation steps. Prepare a fresh sample. 2. Verify the concentration of the IS working solution. 3. Infuse the IS solution directly into the mass spectrometer to optimize parameters (e.g., parent/product ions, collision energy). |
| High IS Variability in Study Samples vs. Standards | 1. Different matrix effects between the surrogate matrix (for standards/QCs) and the study sample matrix.[1] 2. Presence of a metabolite or co-eluting compound in study samples only.[1] | 1. Perform a post-extraction addition experiment to compare matrix effects. 2. Dilute the study samples with the blank surrogate matrix.[1] 3. Improve chromatographic separation to resolve the IS from the interfering peak.[1] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase or sample solvent. 3. Overloading the analytical column. | 1. Wash the column with a strong solvent or replace it. 2. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 3. Reduce the injection volume or sample concentration. |
| IS Signal Drifts Downward During Run | 1. Contamination buildup in the ion source or mass spectrometer. 2. Degradation of the IS in the prepared samples on the autosampler. | 1. Clean the ion source and mass spectrometer optics. 2. Perform stability tests to ensure the analyte and IS are stable under the storage conditions of the autosampler.[9] |
Quantitative Data Summary
The following table summarizes typical parameters used in LC-MS/MS methods for the quantification of Celecoxib, often employing a stable isotope-labeled internal standard.
| Parameter | Typical Value/Range | Reference |
| Celecoxib Concentration Range | 10 - 4000 ng/mL | [6][7] |
| 50 - 1000 ng/mL | [8] | |
| 0.3 - 20000 nM | [5] | |
| Internal Standard Concentration | A single, fixed concentration within the linear range of the analyte. | [2] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [6][7][10] |
| 0.3 nM | [5] | |
| Accuracy (% Deviation) | 99.4 - 107.3% | [8] |
| 85 - 115% | [5] | |
| Precision (% CV or % RSD) | < 15% | [9] |
| < 12% | [5] | |
| 1.15 - 7.81% | [7] | |
| Recovery | > 70% | [5] |
| 84 - 103% | [9] | |
| 102.4 - 103.3% | [8] |
Experimental Protocols
Protocol: Quantification of Celecoxib in Human Plasma using this compound and LC-MS/MS
This protocol provides a representative methodology for sample analysis.
1. Preparation of Stock and Working Solutions
-
Celecoxib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Celecoxib and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in the same manner as the Celecoxib stock solution.[3]
-
Celecoxib Working Solutions: Perform serial dilutions of the Celecoxib stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and QCs.
-
This compound Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with the same diluent. The final concentration should be chosen based on the expected analyte concentration range.
2. Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike blank human plasma with the Celecoxib working solutions to achieve final concentrations covering the desired analytical range (e.g., 10, 20, 50, 100, 500, 1000, 2000, 4000 ng/mL).
-
Prepare QCs at a minimum of three levels: low, medium, and high (e.g., 30, 800, and 3000 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (e.g., 500 ng/mL) to all tubes except the blank matrix. Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions (Example)
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (must be optimized).[6]
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizations
Workflow for Troubleshooting Internal Standard Variability
The following diagram outlines a logical workflow for diagnosing and resolving common issues related to internal standard variability in bioanalysis.[11]
Caption: A flowchart for diagnosing internal standard variability.
References
- 1. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. payeshdarou.ir [payeshdarou.ir]
- 11. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Celecoxib bioanalysis with Celecoxib-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Celecoxib, with a specific focus on addressing matrix effects using its deuterated internal standard, Celecoxib-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Celecoxib?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Celecoxib, by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly affects the accuracy, precision, and sensitivity of the analytical method.[3][4] In the bioanalysis of Celecoxib, endogenous components like phospholipids, salts, and metabolites can cause these effects.[4]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for Celecoxib bioanalysis?
A: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[2][5] Because this compound is chemically identical to Celecoxib, it co-elutes and experiences similar matrix effects.[6] By measuring the ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[2][6]
Q3: How can I quantitatively assess matrix effects in my Celecoxib assay?
A: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of Celecoxib spiked into an extracted blank matrix sample to the peak area of Celecoxib in a neat solution (e.g., mobile phase). The matrix factor (MF) can be calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The internal standard-normalized matrix factor should also be calculated to ensure that this compound adequately compensates for the matrix effects on Celecoxib.[7]
Q4: What are the key validation parameters to consider for a bioanalytical method for Celecoxib?
A: According to FDA and EMA guidelines, the key validation parameters include selectivity, calibration curve and range, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.[8] The method should demonstrate acceptable linearity, with a correlation coefficient (r²) typically >0.99.[9][10] Accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[10]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Reproducibility and Accuracy (High %CV) | Significant and Variable Matrix Effects: Co-eluting endogenous compounds are inconsistently affecting the ionization of Celecoxib and/or this compound.[1][4] | 1. Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11][12] 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or switch to a different column chemistry to better separate Celecoxib from interfering compounds.[2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[2][13] |
| Ion Suppression or Enhancement | Co-elution of Matrix Components: Phospholipids or other endogenous substances are eluting at the same time as Celecoxib, competing for ionization.[3] | 1. Adjust LC Gradient: Introduce a steeper gradient or a stronger organic wash after the elution of Celecoxib to remove late-eluting interferences. 2. Use a Diverter Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute. |
| Peak Tailing or Splitting | 1. Injection Solvent Mismatch: The solvent used to reconstitute the sample is stronger than the initial mobile phase, causing peak distortion.[4] 2. Column Contamination: Buildup of matrix components on the analytical column.[1][4] 3. Secondary Interactions: Celecoxib may be interacting with residual silanols on the column.[4] | 1. Reconstitute in a Weaker Solvent: Ensure the reconstitution solvent is as weak as or weaker than the starting mobile phase.[4] 2. Implement Column Washing: Use a strong solvent wash at the end of each run and consider using a guard column.[4] 3. Use a Buffered Mobile Phase: Incorporate a buffer like ammonium formate into the mobile phase to minimize secondary interactions.[4] |
| Inconsistent Internal Standard (this compound) Response | 1. Inaccurate Spiking: Inconsistent addition of the internal standard solution to the samples. 2. Degradation of Internal Standard: The this compound stock or working solution may have degraded. | 1. Verify Pipetting Technique and Calibration: Ensure accurate and precise addition of the internal standard. 2. Prepare Fresh IS Solutions: Prepare new stock and working solutions of this compound. Store solutions appropriately, typically at -20°C or below.[5] |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction - LLE)
This protocol is a representative example and may require optimization.
-
To 200 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 0.3 ng/µL in 50% acetonitrile/water).[10]
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).[9]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for Celecoxib analysis.
| Parameter | Typical Value |
| LC System | Agilent HPLC or equivalent[10][14] |
| Column | C18, e.g., Zorbax XDB-C18 (2.1 x 50 mm, 5 µm)[10] |
| Mobile Phase | A: 0.2% Formic acid in WaterB: Acetonitrile[10] |
| Gradient | Isocratic or gradient elution (e.g., 60% B)[10] |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 2-20 µL[7] |
| MS System | Triple Quadrupole Mass Spectrometer[6][15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[6][16][17] |
| MRM Transitions | Celecoxib: 380 -> 316 (Negative Mode)[17]This compound: 384 -> 320 (Negative Mode)[17] |
| Ion Spray Voltage | -4500 V (Negative Mode)[6][15] |
| Temperature | 500-700 °C[6][15] |
Data Presentation
Table 1: Method Validation Summary for Celecoxib Bioanalysis
This table presents a summary of typical validation results from published methods.
| Parameter | Celecoxib | Reference |
| Linearity Range | 10 - 2000 ng/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [9] |
| Intra-day Precision (%CV) | 1.08% - 7.81% | [9] |
| Inter-day Precision (%CV) | 1.15% - 4.93% | [9] |
| Accuracy (% Recovery) | 95% - 105% | [16] |
| Extraction Recovery | > 70% | [15] |
| Matrix Effect (IS-normalized) | 0.99 - 1.03 | [7] |
Visualizations
Caption: Experimental workflow for the bioanalysis of Celecoxib.
Caption: Role of this compound in mitigating matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revealing Changes in Celecoxib Nanostructured Lipid Carrier’s Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. rjptonline.org [rjptonline.org]
- 15. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. payeshdarou.ir [payeshdarou.ir]
- 17. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Celecoxib with Celecoxib-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Celecoxib-d3 as an internal standard to minimize ion suppression in the LC-MS/MS analysis of Celecoxib.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Celecoxib bioanalysis?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the analyte (Celecoxib) in the mass spectrometer's ion source.[1] This interference can lead to a decreased analytical signal, which negatively impacts the accuracy, precision, and sensitivity of the quantification.[1][2] In bioanalysis of complex matrices like plasma, ion suppression is a significant concern as it can lead to underestimation of the true analyte concentration.[2]
Q2: How does using this compound as an internal standard help minimize ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and physically almost identical to Celecoxib, meaning it has very similar extraction recovery, chromatographic retention time, and ionization efficiency.[2] Because this compound co-elutes with Celecoxib, it experiences the same degree of ion suppression or enhancement from the matrix.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[1]
Q3: What are the key characteristics of an ideal deuterated internal standard like this compound?
A3: An ideal deuterated internal standard should:
-
Be chemically identical to the analyte, differing only in isotopic composition.
-
Co-elute with the analyte to ensure both are subjected to the same matrix effects.[1]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be clearly distinguished from the analyte by the mass spectrometer and to prevent isotopic crosstalk.
-
Be of high isotopic purity to avoid any contribution to the analyte signal.
Q4: What are the regulatory expectations regarding internal standard response variability?
A4: Regulatory bodies like the FDA provide guidance on monitoring internal standard (IS) response. The variability of the IS response in unknown samples should be assessed and compared to the variability observed in the calibration standards and quality control (QC) samples.[4] If the IS response in subject samples is substantially different from that in the calibrators and QCs, it may indicate that the IS is not adequately compensating for matrix effects, potentially impacting data accuracy.[4][5] It is recommended to establish standard operating procedures (SOPs) that pre-define the acceptable window for IS responses in a given run.
Troubleshooting Guide
Issue 1: Significant variability or drift in the this compound internal standard (IS) response across an analytical run.
-
Question: My this compound signal is inconsistent across the samples in my run. What could be the cause and how do I fix it?
-
Answer:
-
Possible Causes:
-
Inconsistent Sample Preparation: Errors during extraction, evaporation, or reconstitution can lead to variable loss of the IS.
-
Matrix Effects: Even with a SIL-IS, severe or highly variable matrix effects between samples can cause fluctuations.
-
Instrument Instability: A dirty ion source, fluctuating spray voltage, or issues with the detector can lead to signal drift.
-
Sample Injection Issues: Inconsistent injection volumes or air bubbles in the autosampler syringe.
-
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and precise execution of all sample preparation steps. Re-prepare a subset of affected samples if necessary.
-
Assess Matrix Effects: Perform a post-extraction spike experiment (see Experimental Protocol 1) to quantify the matrix effect in the problematic samples.
-
Check Instrument Performance: Clean the ion source, check for stable spray, and run instrument performance qualifications.
-
Verify Autosampler Performance: Purge the autosampler and check for air bubbles. Inject a series of neat standards to confirm injection precision.
-
Data Analysis: According to FDA guidance, if the IS response variability in subject samples is different from the range observed for calibrators and QCs, reanalysis of the affected samples may be required.[4]
-
-
Issue 2: Chromatographic separation of Celecoxib and this compound.
-
Question: I am observing a slight retention time shift between Celecoxib and this compound. Is this a problem?
-
Answer:
-
Possible Causes:
-
Isotope Effect: A slight separation, known as the "isotope effect," can sometimes occur in reversed-phase chromatography, where the deuterated compound may elute slightly earlier than the non-deuterated analyte.
-
Suboptimal Chromatography: An inadequate chromatographic method may exacerbate this separation.
-
-
Troubleshooting Steps:
-
Assess the Impact: If the separation is minimal and consistent, and both peaks are within the same region of ion suppression (as determined by a post-column infusion experiment - see Experimental Protocol 2), it may not significantly impact quantification.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to minimize the separation. A slower gradient can often improve co-elution.
-
Evaluate Matrix Effect Profile: Use the post-column infusion method to ensure that both the analyte and IS peaks fall within a region of consistent matrix effect. If one peak is on the slope of an ion suppression zone and the other is at the bottom, the compensation will be inaccurate.
-
-
Issue 3: The calculated matrix effect is outside the acceptable range (e.g., >15% suppression or enhancement).
-
Question: My post-extraction spike experiment shows a significant matrix effect that this compound is not fully compensating for. What should I do?
-
Answer:
-
Possible Causes:
-
Inefficient Sample Cleanup: The sample preparation method (e.g., protein precipitation) may not be effectively removing interfering matrix components like phospholipids.
-
Suboptimal LC-MS Conditions: The mobile phase, gradient, or ion source parameters may not be optimal for minimizing matrix effects.
-
-
Troubleshooting Steps:
-
Improve Sample Preparation: Switch to a more rigorous sample cleanup technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to better remove interferences.
-
Optimize Chromatography: Modify the LC method to chromatographically separate Celecoxib from the region of ion suppression. A post-column infusion experiment can identify where the suppression is occurring.
-
Adjust MS Source Parameters: Optimize ion source parameters like temperature and gas flows to improve the desolvation process and reduce the susceptibility to matrix effects.
-
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Celecoxib and this compound
| Parameter | Celecoxib | This compound (IS) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 380.0 | 387.0 |
| Product Ion (m/z) | 315.9 | 323.0 |
| Collision Energy (V) | 18 | 18 |
Note: These are example parameters and should be optimized for the specific instrument used.
Table 2: Example Data for Matrix Effect Assessment (Post-Extraction Spike)
| Sample Set | Mean Peak Area (Celecoxib) | Mean Peak Area (this compound) | Analyte/IS Ratio |
| A (Neat Solution) | 1,250,000 | 1,310,000 | 0.954 |
| B (Post-Spiked Matrix) | 1,050,000 | 1,100,000 | 0.955 |
| Calculated Matrix Effect | - | - | 1.001 (0.1%) |
Calculation: Matrix Effect = Ratio (Set B) / Ratio (Set A). A value close to 1.0 indicates minimal matrix effect. The acceptable range is typically 0.85 to 1.15.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples (typically at low, medium, and high QC concentrations, n=3-6):
-
Set A (Neat Solution): Spike Celecoxib and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (e.g., plasma) through the entire sample preparation procedure. Spike Celecoxib and this compound into the final, extracted matrix just before analysis.
-
Set C (Pre-Spiked Matrix): Spike Celecoxib and this compound into the blank biological matrix before starting the sample preparation procedure. (This set is used to determine recovery, not matrix effect).
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Data Analysis:
-
Calculate the average peak area response for the analyte and IS in Set A and Set B.
-
Calculate the Analyte/IS peak area ratio for both sets.
-
Matrix Effect (ME) = (Peak Area Ratio of Set B) / (Peak Area Ratio of Set A)
-
An ME value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This protocol identifies the chromatographic regions where ion suppression or enhancement occurs.
-
System Setup:
-
Prepare a standard solution of Celecoxib and this compound in the mobile phase.
-
Using a T-connector and a syringe pump, continuously infuse this standard solution at a low flow rate (e.g., 10-20 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[6]
-
-
Infusion and Injection:
-
Begin the infusion and allow the signal for both compounds to stabilize, establishing a constant baseline.
-
Inject a blank, extracted matrix sample onto the LC column.[6]
-
-
Data Analysis:
-
Monitor the signal (ion chromatogram) of the infused Celecoxib and this compound throughout the chromatographic run.
-
A dip in the baseline signal indicates a region of ion suppression.[6]
-
A rise in the baseline signal indicates a region of ion enhancement.
-
The retention time of the analyte peak should ideally be in a region with a stable baseline.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificliterature.org [scientificliterature.org]
- 4. fda.gov [fda.gov]
- 5. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of Celecoxib-d3 in Processed Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Celecoxib-d3 when used as an internal standard in the analysis of processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed biological samples?
A1: The main stability concerns for this compound, a deuterated internal standard, in processed samples revolve around its potential for degradation under various storage and handling conditions. Key factors that can affect its stability include temperature, pH, light exposure, and the enzymatic activity within the biological matrix. It is also crucial to consider the possibility of deuterium-hydrogen exchange, which can lead to the conversion of the deuterated internal standard to the unlabeled analyte.
Q2: How should I store processed samples containing this compound?
A2: Proper storage is critical to maintain the integrity of this compound in processed samples. Based on studies of celecoxib, which has a similar chemical structure, long-term storage at ultra-low temperatures is recommended. For instance, celecoxib has been shown to be stable in human plasma for up to 9 months when stored at -70°C. For short-term storage, such as in an autosampler, celecoxib has demonstrated stability in processed samples for at least 72 hours at room temperature.
Q3: Can this compound withstand freeze-thaw cycles?
A3: Yes, evidence suggests that the parent compound, celecoxib, is stable through multiple freeze-thaw cycles. One study indicated that celecoxib in human plasma was stable after three freeze-thaw cycles[1]. This suggests that this compound is also likely to be stable under similar conditions. However, it is always best practice to minimize the number of freeze-thaw cycles for any sample.
Q4: Is there a risk of deuterium-hydrogen exchange with this compound?
A4: Deuterium-hydrogen exchange is a potential issue for all deuterated internal standards, especially if the deuterium atoms are located on exchangeable sites of the molecule (e.g., -OH, -NH, -SH groups). While this compound is deuterated on the methyl group, which is generally less prone to exchange, the possibility should not be entirely dismissed, particularly under certain pH and temperature conditions. It is advisable to evaluate the stability of the deuterated internal standard by incubating it in the biological matrix at various pH values and temperatures and monitoring for any increase in the unlabeled analyte signal[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound peak area | Inconsistent sample processing or storage. | Ensure uniform sample handling, including extraction, evaporation, and reconstitution steps. Maintain consistent storage temperatures and minimize time at room temperature. |
| Degradation of this compound. | Review storage conditions and sample handling procedures. Perform stability tests under your specific experimental conditions. Consider using a freshly prepared internal standard solution. | |
| Appearance of unlabeled celecoxib in blank samples spiked only with this compound | Impurity in the this compound standard. | Analyze a solution of the this compound standard alone to check for the presence of the unlabeled analyte. |
| In-source fragmentation of this compound in the mass spectrometer. | Optimize mass spectrometer source conditions to minimize fragmentation. | |
| Deuterium-hydrogen exchange. | Incubate this compound in a blank biological matrix under your experimental conditions (pH, temperature) and monitor for the appearance of unlabeled celecoxib over time. If exchange is confirmed, consider using a ¹³C or ¹⁵N labeled internal standard. | |
| Different chromatographic retention times for celecoxib and this compound | Isotope effect. | This is a known phenomenon where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts. Ensure that the chromatographic peak integration is accurate for both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Evaluation of Short-Term Stability in Processed Samples (Autosampler Stability)
-
Sample Preparation: Spike a known concentration of this compound into a pooled blank biological matrix (e.g., plasma). Process the samples using your established extraction procedure (e.g., protein precipitation with methanol[3], followed by centrifugation and supernatant collection).
-
Storage: Place the processed samples in the autosampler at a controlled temperature (e.g., room temperature or 4°C).
-
Analysis: Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
Data Evaluation: Compare the peak area of this compound at each time point to the T=0 measurement. A deviation of less than 15% is generally considered acceptable.
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Sample Preparation: Prepare quality control (QC) samples by spiking known concentrations of celecoxib and this compound into a blank biological matrix.
-
Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After one, two, and three freeze-thaw cycles, process and analyze the QC samples.
-
Data Evaluation: Compare the analytical results of the freeze-thaw samples to those of freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
Data on Celecoxib Stability in Human Plasma
The following tables summarize stability data for the non-deuterated form, celecoxib, which can serve as a reliable indicator for the expected stability of this compound.
Table 1: Long-Term Storage Stability of Celecoxib in Human Plasma
| Storage Temperature | Duration | Stability |
| -70°C | Up to 9 months | Stable[1] |
| -20°C | At least 1 year | Stable[1] |
Table 2: Freeze-Thaw Stability of Celecoxib in Human Plasma
| Number of Cycles | Storage Temperature Between Cycles | Stability |
| 3 | -70°C | Stable[1] |
Table 3: Short-Term (Post-Preparative) Stability of Celecoxib in Processed Samples
| Storage Condition | Duration | Stability |
| Autosampler (Room Temperature) | 72 hours | Stable[1] |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
Technical Support Center: Troubleshooting Celecoxib-d3 Sample Extraction
Welcome to the technical support center for bioanalytical researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample extraction of Celecoxib-d3, a common internal standard in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor recovery of this compound during sample extraction?
Poor recovery of this compound can stem from several factors throughout the extraction process. These include:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of this compound, affecting its solubility and partitioning behavior.
-
Inappropriate Extraction Solvent/Method: The choice of extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) and the specific solvents used must be compatible with the physicochemical properties of this compound.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, blood, tissue homogenate) can interfere with the extraction process, leading to ion suppression or enhancement in the final analysis.[1][2][3]
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, they can trap the analyte, leading to lower recovery.
-
Analyte Instability: this compound may degrade under certain conditions, such as exposure to harsh pH, high temperatures, or excessive light.[4][5][6]
-
Improper SPE Cartridge Conditioning or Elution: In Solid-Phase Extraction (SPE), inadequate conditioning of the cartridge can lead to poor retention of the analyte, while an unsuitable elution solvent may not effectively recover the bound this compound.
Q2: What is a typical recovery rate for this compound in bioanalytical methods?
Reported recovery rates for celecoxib and its internal standards are generally high, often exceeding 70% and in many cases are above 85%.[2][7][8][9] The acceptable recovery rate can depend on the specific bioanalytical method validation guidelines being followed.
Q3: How can I minimize matrix effects for this compound analysis?
To mitigate the impact of matrix components, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous cleanup step, such as Solid-Phase Extraction (SPE) instead of a simple protein precipitation.
-
Method of Extraction: Utilize a selective extraction method like immunoaffinity extraction if available.
-
Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components.[7]
-
Internal Standard Matching: Ensure the internal standard (in this case, the deuterated form) closely mimics the behavior of the analyte during extraction and ionization.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Problem 1: Low Recovery with Liquid-Liquid Extraction (LLE)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Aqueous Phase | Adjust the pH of the sample to be acidic (e.g., pH 4.5) before extraction.[7] | Celecoxib is a weakly acidic drug. Acidifying the sample suppresses its ionization, making it more soluble in the organic extraction solvent. |
| Inappropriate Organic Solvent | Test different extraction solvents such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of solvents. | The polarity and selectivity of the organic solvent are crucial for efficient partitioning of this compound. |
| Insufficient Mixing/Vortexing | Increase the vortexing time and/or speed to ensure thorough mixing of the aqueous and organic phases. | Adequate mixing is necessary to facilitate the transfer of the analyte from the aqueous to the organic phase. |
| Emulsion Formation | Add salt (salting-out effect) or a small amount of a different organic solvent. Centrifuge at a higher speed or for a longer duration.[7] | Emulsions can trap the analyte and prevent clean phase separation. |
Problem 2: Low Recovery with Solid-Phase Extraction (SPE)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Cartridge Selection | Ensure the sorbent chemistry (e.g., C8, C18) is appropriate for Celecoxib.[8] | The choice of sorbent affects the retention of the analyte. C18 is a commonly used stationary phase for celecoxib extraction.[8] |
| Inadequate Cartridge Conditioning | Follow the manufacturer's protocol for cartridge conditioning. Typically involves washing with methanol followed by water or an appropriate buffer. | Proper conditioning activates the sorbent and ensures consistent retention. |
| Sample pH Not Optimized for Loading | Adjust the pH of the sample before loading to ensure the analyte is retained on the sorbent. | Similar to LLE, the pH affects the ionization and retention of this compound. |
| Incorrect Wash Solvent | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. | An overly strong wash solvent will result in premature elution and loss of the analyte. |
| Inefficient Elution | Use a strong enough organic solvent (e.g., methanol, acetonitrile) to disrupt the interaction between this compound and the sorbent.[1] Consider multiple elution steps with smaller volumes. | Incomplete elution is a common cause of low recovery in SPE. |
Experimental Protocols
Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is adapted from a validated method for the quantitation of celecoxib in rat blood.[7]
-
Sample Preparation: To 100 µL of a blood sample, add the internal standard (this compound) solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Salting-Out: Add a specific amount of salt (e.g., ammonium acetate) to the mixture.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general procedure based on methods for extracting celecoxib from human plasma.[8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting poor recovery of this compound.
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General sample extraction workflow for this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Celecoxib-d3 Calibration Curves
Welcome to the technical support center for bioanalytical assays involving Celecoxib and its deuterated internal standard, Celecoxib-d3. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative bioanalysis. Because it is nearly chemically and physically identical to the analyte (Celecoxib), it experiences similar extraction recovery, ionization efficiency, and potential matrix effects during the entire analytical process. This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification.
Q2: What are the initial checks if my calibration curve for Celecoxib using this compound shows poor linearity (r² < 0.99)?
If you are experiencing poor linearity, begin by verifying the following:
-
Standard Preparation: Double-check all dilutions of your calibration standards and the internal standard working solution for accuracy.
-
Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test.
-
Integration Parameters: Review the peak integration for both Celecoxib and this compound to ensure consistency across the entire calibration range.
If these initial checks do not resolve the issue, proceed to the detailed troubleshooting guides below.
Troubleshooting Guides
Issue 1: Non-Linearity at the Upper End of the Calibration Curve
Symptom: The calibration curve is linear at lower concentrations but plateaus or becomes non-linear at higher concentrations.
Possible Causes & Solutions:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-proportional response.
-
Solution: Dilute the upper-end calibration standards and any high-concentration samples to fall within the linear range of the assay.
-
-
Ion Suppression/Enhancement: High concentrations of the analyte can compete with the internal standard for ionization in the MS source, leading to a non-linear response ratio.
-
Solution: Observe the internal standard peak area across the calibration curve. A significant decrease in the this compound signal as the Celecoxib concentration increases is an indicator of ion suppression. Consider optimizing the concentration of the internal standard or diluting the samples.
-
-
Isotopic Contribution (Crosstalk): Natural isotopes of Celecoxib (e.g., ¹³C) can contribute to the signal of this compound, especially if the mass difference is small. This effect is more pronounced at high analyte concentrations.
-
Solution: Analyze a high-concentration standard of Celecoxib without the internal standard and monitor the mass transition for this compound. If a signal is detected, this confirms crosstalk. Using an internal standard with a larger mass difference (e.g., Celecoxib-d7) can mitigate this issue.
-
Issue 2: Inconsistent Response and Poor Reproducibility
Symptom: The peak area ratios for the same calibration standard level are highly variable between injections or analytical runs.
Possible Causes & Solutions:
-
Differential Matrix Effects: The analyte and internal standard are affected differently by matrix components. This can happen if they do not co-elute perfectly. Even a slight chromatographic shift between Celecoxib and this compound can expose them to different matrix interferences.
-
Solution: Overlay the chromatograms of Celecoxib and this compound to check for co-elution. If a shift is observed, adjust the chromatographic method (e.g., gradient, mobile phase composition) to ensure they elute at the same time. A more rigorous sample clean-up procedure can also help to remove interfering matrix components.
-
-
Instability of the Internal Standard: Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent or matrix (H/D exchange).
-
Solution: Ensure the deuterium labels on your this compound are on stable, non-exchangeable positions. If H/D exchange is suspected, consider using a different batch or a more stably labeled internal standard.
-
-
Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Celecoxib.
-
Solution: Analyze a solution of the this compound internal standard alone and monitor the mass transition for unlabeled Celecoxib. If a signal is present, this indicates an impurity. Contact the supplier for a higher purity standard.
-
Data Presentation
Table 1: Example of a Successful Celecoxib Calibration Curve
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 5,230 | 1,050,000 | 0.0050 | 1.0 | 100.0 |
| 2.5 | 13,100 | 1,045,000 | 0.0125 | 2.5 | 100.0 |
| 5.0 | 26,500 | 1,060,000 | 0.0250 | 5.0 | 100.0 |
| 10.0 | 53,000 | 1,055,000 | 0.0502 | 10.0 | 100.0 |
| 25.0 | 132,000 | 1,050,000 | 0.1257 | 25.1 | 100.4 |
| 50.0 | 264,500 | 1,048,000 | 0.2524 | 50.3 | 100.6 |
| 100.0 | 528,000 | 1,042,000 | 0.5067 | 100.9 | 100.9 |
| 250.0 | 1,315,000 | 1,035,000 | 1.2705 | 252.1 | 100.8 |
| 500.0 | 2,620,000 | 1,030,000 | 2.5437 | 504.7 | 100.9 |
Table 2: Example of a Problematic Celecoxib Calibration Curve (High-End Non-Linearity)
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 5,100 | 1,060,000 | 0.0048 | 1.0 | 100.0 |
| 2.5 | 12,900 | 1,055,000 | 0.0122 | 2.5 | 100.0 |
| 5.0 | 25,800 | 1,050,000 | 0.0246 | 5.0 | 100.0 |
| 10.0 | 51,500 | 1,045,000 | 0.0493 | 10.0 | 100.0 |
| 25.0 | 128,000 | 1,030,000 | 0.1243 | 25.2 | 100.8 |
| 50.0 | 255,000 | 1,020,000 | 0.2500 | 50.6 | 101.2 |
| 100.0 | 505,000 | 990,000 | 0.5101 | 102.8 | 102.8 |
| 250.0 | 1,150,000 | 910,000 | 1.2637 | 255.8 | 102.3 |
| 500.0 | 1,950,000 | 805,000 | 2.4224 | 489.4 | 97.9 |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Celecoxib: Q1 382.1 -> Q3 316.1
-
This compound: Q1 385.1 -> Q3 319.1
-
Visualizations
Caption: Experimental workflow for Celecoxib analysis.
Caption: Troubleshooting decision tree for calibration curve issues.
Technical Support Center: Analysis of Celecoxib and Celecoxib-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celecoxib and its deuterated internal standard, Celecoxib-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in experimental settings?
A1: this compound is the deuterium-labeled version of Celecoxib.[1] It is most commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] The use of a stable isotope-labeled internal standard like this compound is considered best practice as it closely mimics the chemical and physical properties of the analyte (Celecoxib), helping to correct for variability during sample preparation, chromatography, and ionization.[2][3]
Q2: What are the common analytical techniques for quantifying Celecoxib?
A2: The most prevalent and sensitive methods for the quantification of Celecoxib in biological matrices are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and, more commonly, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5] LC-MS/MS offers superior sensitivity and selectivity, which is crucial for bioanalytical applications.[4]
Q3: Is there a risk of cross-reactivity for individuals with sulfonamide allergies when handling Celecoxib?
A3: Celecoxib contains a sulfonamide group, which has led to contraindications for patients with known sulfonamide allergies. However, the structural components of sulfonamide antimicrobials that are typically responsible for allergic reactions (an aromatic amine at the N4 position and a substituted ring at the N1-position) are absent in Celecoxib.[6] While the risk of cross-reactivity is considered low, appropriate personal protective equipment (PPE) should always be worn when handling the compound in a laboratory setting to minimize any potential exposure.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Celecoxib and this compound.
Issue 1: Detection of Celecoxib Signal in Blank Samples (Carryover)
Symptoms:
-
A peak corresponding to Celecoxib is observed in the chromatogram of a blank sample (a sample containing only the matrix and internal standard).
-
The peak area of Celecoxib in the blank is greater than the acceptable limit (e.g., >20% of the lower limit of quantification - LLOQ).[9]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Autosampler Contamination | 1. Optimize Wash Solution: Ensure the autosampler wash solution is strong enough to solubilize Celecoxib. A common approach is to use a high percentage of organic solvent, sometimes with a small amount of acid or base to improve solubility. 2. Increase Wash Volume and Cycles: Increase the volume of the wash solution and the number of wash cycles between injections. 3. Needle and Seat Cleaning: If carryover persists, clean or replace the autosampler needle and seat, as these can be sources of residual analyte.[10] |
| LC Column Carryover | 1. Column Flushing: After each analytical run, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) for an extended period. 2. Guard Column Replacement: If a guard column is used, replace it, as it can be a significant source of carryover.[10] 3. Dedicated Column: If feasible, dedicate a column specifically for the analysis of high-concentration samples and another for low-concentration samples. |
| Contaminated Mobile Phase or Reagents | 1. Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase using new, high-purity solvents and additives. 2. Check Reagents: Ensure all reagents used in sample preparation are free from contamination. |
Issue 2: Inconsistent or Drifting Internal Standard (this compound) Response
Symptoms:
-
The peak area of this compound varies significantly across an analytical run (e.g., >15-20% relative standard deviation).
-
A noticeable upward or downward trend in the this compound peak area is observed over the course of the run.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Pipetting Technique: Ensure accurate and consistent pipetting of the internal standard solution into all samples.[7] 2. Thorough Mixing: Vortex or mix samples thoroughly after the addition of the internal standard to ensure homogeneity.[11] |
| Matrix Effects | 1. Chromatographic Separation: Optimize the LC method to ensure Celecoxib and this compound are well-separated from co-eluting matrix components that could cause ion suppression or enhancement. 2. Sample Cleanup: Improve the sample extraction and cleanup procedure to remove interfering matrix components. |
| Instrument Instability | 1. Check MS Source Conditions: Ensure the mass spectrometer's ion source is clean and that parameters like temperature and gas flows are stable. 2. LC System Check: Verify the stability of the LC pump flow rate and check for any leaks in the system.[12] |
| Internal Standard Degradation | 1. Check Stability: Confirm the stability of the this compound stock and working solutions under the storage and experimental conditions.[11] |
For further guidance on evaluating internal standard response variability, refer to the FDA's "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers" guidance.[4][8]
Issue 3: Apparent Cross-Contamination of this compound with Celecoxib
Symptoms:
-
The this compound internal standard peak shows a small, co-eluting peak at the mass transition of unlabeled Celecoxib.
-
The measured concentration of Celecoxib in quality control (QC) samples is consistently higher than the nominal value, especially at low concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Impurity of this compound | 1. Check Certificate of Analysis (CoA): Review the CoA for the this compound standard to determine its isotopic purity. A certain percentage of the unlabeled compound may be present. 2. Quantify Contribution: Analyze a high concentration of the this compound working solution and measure the response in the Celecoxib channel. This contribution should be subtracted from the measured Celecoxib response in samples, or the calibration curve should be prepared with the same lot of internal standard. The contribution should ideally not exceed 5% of the analyte response at the LLOQ. |
| In-Source Hydrogen/Deuterium Exchange | 1. Optimize MS Source Conditions: H/D exchange can sometimes occur in the mass spectrometer's ion source.[13] Experiment with gentler source conditions, such as lower source temperatures or different mobile phase additives, to minimize this effect. 2. Mobile Phase pH: The pH of the mobile phase can influence the stability of the deuterium label. Evaluate the effect of adjusting the mobile phase pH. |
| Physical Cross-Contamination | 1. Separate Stock Solutions: Prepare and store stock solutions of Celecoxib and this compound in separate, clearly labeled containers to prevent accidental mixing.[14] 2. Dedicated Pipettes/Tips: Use dedicated pipettes and disposable tips for handling the analyte and the internal standard to avoid cross-contamination of working solutions. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Celecoxib in Plasma
This protocol provides a general framework for the analysis of Celecoxib in plasma using this compound as an internal standard. Optimization will be required for specific instrumentation and matrices.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Example Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Celecoxib) | m/z 380.1 -> 316.1 |
| MRM Transition (this compound) | m/z 383.1 -> 319.1 |
Note: The exact mass-to-charge ratios (m/z) for this compound may vary depending on the position of the deuterium labels. The provided values are illustrative.
Visualizations
Celecoxib Analysis Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Celecoxib using an internal standard.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. ClinPGx [clinpgx.org]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Ensuring co-elution of Celecoxib and Celecoxib-d3 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the co-elution of Celecoxib and its deuterated internal standard, Celecoxib-d3, during chromatographic analysis.
Troubleshooting Guide
Issue: Partial or Complete Chromatographic Separation of Celecoxib and this compound
The separation of an analyte from its deuterated internal standard is a phenomenon known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase of the chromatography column. In reversed-phase chromatography, this often results in the deuterated compound eluting slightly earlier than the non-deuterated analyte. This separation can compromise the accuracy of quantification by subjecting the analyte and internal standard to different matrix effects.
The following table outlines potential causes for the separation of Celecoxib and this compound and provides recommended solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase composition. Adjusting the ratio of organic solvent to aqueous buffer can alter the selectivity of the separation and help to merge the peaks. Experiment with small, incremental changes to the gradient slope in the region where Celecoxib and this compound elute. A shallower gradient can often improve co-elution. |
| Unsuitable Column Chemistry | The choice of stationary phase can significantly impact the resolution of isotopologues. If separation is observed on a standard C18 column, consider trying a different column chemistry. Phenyl-hexyl or biphenyl columns, for example, offer different selectivity and may reduce the isotope effect. |
| Suboptimal Column Temperature | Temperature can influence the interactions between the analytes and the stationary phase. Experiment with adjusting the column temperature. A slight increase or decrease in temperature can sometimes be sufficient to achieve co-elution. |
| High Degree of Deuteration | The magnitude of the isotope effect can be proportional to the number of deuterium atoms in the internal standard. If using a highly deuterated standard (e.g., Celecoxib-d7), consider switching to a standard with fewer deuterium atoms (e.g., this compound or -d4) if the separation is problematic. |
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of Celecoxib and this compound important for accurate quantification?
A1: Co-elution is crucial because it ensures that both the analyte (Celecoxib) and the internal standard (this compound) experience the same matrix effects at the same time during their passage through the chromatographic system and into the mass spectrometer. Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. If the two compounds separate, they may be affected differently by the co-eluting matrix components, leading to an inaccurate calculation of the analyte concentration.
Q2: What is an acceptable retention time difference between Celecoxib and this compound?
A2: Ideally, the retention times of Celecoxib and this compound should be as close as possible, with no discernible separation at the base of the peaks. In practice, a very small, consistent shift may be acceptable, provided that it does not lead to differential matrix effects. The acceptance criteria for the retention time difference should be established during method validation by demonstrating that the accuracy and precision of the assay are not compromised.
Q3: Can the mobile phase pH affect the co-elution of Celecoxib and this compound?
A3: Yes, the pH of the mobile phase can influence the ionization state of Celecoxib, which in turn affects its retention behavior. While the pKa values of Celecoxib and this compound are virtually identical, a mobile phase pH that is close to the pKa of the molecule can sometimes exacerbate peak shape issues and potentially contribute to separation. It is generally advisable to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa to ensure consistent ionization and good peak shape.
Q4: Are there specific LC-MS/MS methods that have been shown to successfully co-elute Celecoxib and its deuterated internal standard?
A4: Yes, several published methods have demonstrated the successful analysis of Celecoxib with a deuterated internal standard. These methods typically employ C18 or other suitable reversed-phase columns with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium formate or formic acid). The key is to carefully optimize the chromatographic conditions. Please refer to the table of experimental protocols below for examples.
Experimental Protocols for Celecoxib Analysis
The following table summarizes various liquid chromatography methods used for the analysis of Celecoxib. These protocols can serve as a starting point for method development and troubleshooting.
| Stationary Phase | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Temperature (°C) | Internal Standard | Reference |
| Luna HILIC (150 x 4.6 mm, 5 µm) | 10mM Ammonium Formate (pH 3.0) : Methanol (5:95, v/v) | Isocratic | 0.2 | Not Specified | Atorvastatin | [1][2] |
| Symmetry C18 (150 x 4.6 mm, 3.5 µm) | 5.0 mM Ammonium Acetate : Acetonitrile (30:70, v/v) | Isocratic | 0.7 | Not Specified | Not Specified | [3] |
| C18 µ-Bondapak (250 x 3.9 mm) | 0.01M KH2PO4 (pH 4.0) : Acetonitrile (40:60, v/v) | Isocratic | 1.5 | Not Specified | Flutamide | |
| Agilent Eclipse Plus C18 RRHD (50 x 2.1 mm, 1.8 µm) | 0.1% Formic Acid in Water : Acetonitrile | Gradient | Not Specified | Not Specified | Celecoxib-d7 | |
| Inertsil ODS 3V (250 x 4.6 mm, 5 µm) | A: 0.1% Triethylamine (pH 2.3), B: Methanol:Acetonitrile (50:50) | Gradient | 1.0 | 40 | Not Specified | [4] |
Troubleshooting Workflow for Co-elution Issues
The following diagram illustrates a logical workflow for troubleshooting separation issues between Celecoxib and this compound.
Caption: A flowchart for troubleshooting the chromatographic separation of Celecoxib and its deuterated internal standard.
References
- 1. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Critical Role of Internal Standards in Celecoxib Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of deuterated and other internal standards used in Celecoxib quantification, supported by experimental data and detailed protocols.
The ideal internal standard (IS) in mass spectrometry-based bioanalysis should co-elute with the analyte of interest, exhibit similar ionization efficiency, and have a mass that is sufficiently different to be distinguished from the analyte. Stable isotope-labeled internal standards, such as deuterated analogs of the analyte, are considered the gold standard as they fulfill these criteria exceptionally well. This guide will delve into the validation and performance of various internal standards for Celecoxib quantification, with a focus on providing a comparative framework for laboratory use.
Performance Comparison of Internal Standards for Celecoxib Quantification
While specific validation data for Celecoxib-d3 is not extensively published, data from studies utilizing other deuterated (Celecoxib-d4 and Celecoxib-d7) and structurally similar internal standards provide valuable insights into their performance. The following tables summarize key validation parameters from various studies, offering a comparative overview.
Table 1: Performance Characteristics of Deuterated Internal Standards for Celecoxib Quantification by LC-MS/MS
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |
| Celecoxib-d4 | Human Plasma | 7.0 - 1800 | 7.0 | < 4% | < 4% | Within ±6% of nominal | [1] |
| Celecoxib-d7 | Human Plasma | 10.0 - 4000 | 10.0 | < 7.2% | < 7.2% | 85.5% (mean relative recovery) | [2] |
Table 2: Performance Characteristics of Other Internal Standards for Celecoxib Quantification
| Internal Standard | Method | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| Curcumin | RP-HPLC | Mouse Plasma, Brain, Spleen, Liver, Kidney | 0.1 - 50 µg/mL | 0.1 µg/mL | < 14.9% | -14.9% to 13.2% | [3] |
| Paclitaxel | LC-MS/MS | Plasma | 5 - 2000 ppb | 1 ppb | < 10% | Not explicitly stated | [4] |
| Atorvastatin | LC-MS/MS | Human Plasma | 10 - 2000 ng/mL | 10 ng/mL | 1.08% - 7.81% (intra-assay), 1.15% - 4.93% (inter-assay) | Not explicitly stated | [5] |
| SC-236 | HPLC | Human Plasma | 40 - 4000 ng/mL | 40 ng/mL | < 5% (intra-day), < 12% (inter-day) | > 88% (extraction recovery) | [6] |
| 2-nitroaniline | MEKC | Pharmaceutical Dosage Forms | 0.2 - 0.6 mg/mL | Not specified | 1.58% (peak area ratio) | 93.0% - 98.4% (recovery) | [7] |
From the data presented, it is evident that stable isotope-labeled internal standards like Celecoxib-d4 and Celecoxib-d7 offer excellent precision and accuracy for the quantification of Celecoxib in human plasma using LC-MS/MS.[1][2] While other internal standards such as curcumin and paclitaxel have been successfully validated, deuterated standards are generally preferred due to their closer physicochemical properties to the analyte, which helps to minimize variability during sample preparation and analysis.[3][4][8]
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate Celecoxib quantification. Below is a generalized experimental protocol based on common LC-MS/MS methods.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known concentration of the internal standard solution (e.g., Celecoxib-d4).
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typical.[1][5]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be utilized. For Celecoxib and its deuterated analogs, negative ESI is often effective.[1][2]
-
MRM Transitions:
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of Celecoxib, the following diagrams have been generated.
Caption: Experimental workflow for Celecoxib quantification.
Caption: Celecoxib's primary signaling pathway.
References
- 1. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of celecoxib, a COX-2 inhibitor, in pharmaceutical dosage forms by MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Comparative Analysis of Celecoxib-d3 and Other Internal Standards for Accurate Bioanalysis
In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the precise measurement of active pharmaceutical ingredients (APIs) is paramount. The use of internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust and reliable bioanalytical methods. This guide provides a comparative analysis of Celecoxib-d3, a deuterated internal standard, against other commonly employed non-deuterated internal standards for the quantification of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte.[1] However, the availability and cost of SIL standards can sometimes lead researchers to consider alternative, non-deuterated structural analogs. This guide will delve into the performance characteristics of both types of internal standards, supported by experimental data from various studies.
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate internal standard is a critical decision in method development, directly impacting the accuracy, precision, and robustness of the assay. The following tables summarize the performance of this compound and other non-deuterated internal standards based on key validation parameters from published LC-MS/MS methods.
Table 1: Performance Data for Deuterated Internal Standard (this compound/d4/d7)
| Parameter | Celecoxib-d4[2] | Celecoxib-d7[3] |
| Linearity Range (ng/mL) | 7.0 - 1800 | 10.0 - 4000 |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 7.0 | 10.0 |
| Intra-assay Precision (%CV) | < 4% | < 7.2% |
| Inter-assay Precision (%CV) | < 4% | < 7.2% |
| Intra-assay Accuracy (%RE) | Within ±6% | Not Reported |
| Inter-assay Accuracy (%RE) | Within ±6% | Not Reported |
| Mean Relative Recovery (%) | Not Reported | 85.5% |
| Matrix Effect (IS-normalized) | Not Reported | 0.99 - 1.03 |
Table 2: Performance Data for Non-Deuterated Internal Standards
| Parameter | Atorvastatin[4] | Sulindac[1] | Paclitaxel[5] | SC-58125[6] |
| Linearity Range (ng/mL) | 10 - 2000 | 50 - 1000 | Not specified | Not specified |
| Correlation Coefficient (r²) | > 0.9995 | > 0.994 | > 0.99 | Not specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 20 | Not specified | Not specified |
| Intra-assay Precision (%CV) | 1.08 - 7.81% | 1.58 - 4.0% | < 10% | Not specified |
| Inter-assay Precision (%CV) | 1.15 - 4.93% | 1.58 - 4.0% | < 10% | Not specified |
| Intra-assay Accuracy (%RE) | Not specified | 99.4 - 107.3% | Not specified | Not specified |
| Inter-assay Accuracy (%RE) | Not specified | 99.4 - 107.3% | Not specified | Not specified |
| Relative Recovery (%) | Not specified | 102.4 - 103.3% | Not specified | Not specified |
| Matrix Effect | Not specified | Not specified | Effectively mitigated | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of the experimental protocols used in the studies cited above.
Method Using Deuterated Internal Standard (Celecoxib-d4)[2]
-
Sample Preparation: Protein precipitation with methanol. 0.1 mL of plasma was used.
-
Chromatography:
-
Column: C18 column (55 mm × 2 mm, 3 µm).
-
Mobile Phase: Methanol-10 mM ammonium acetate (75:25, v/v).
-
Flow Rate: Not specified.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Transitions (m/z):
-
Celecoxib: 380 → 316
-
Celecoxib-d4: 384 → 320
-
-
Method Using Non-Deuterated Internal Standard (Atorvastatin)[4]
-
Sample Preparation: One-step liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE).
-
Chromatography:
-
Column: Luna HILIC column.
-
Mobile Phase: 10mM ammonium formate buffer (pH 3.0 with formic acid):methanol (5:95, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry: Details not specified in the abstract.
Method Using Non-Deuterated Internal Standard (Sulindac)[1]
-
Sample Preparation: Extraction from plasma at pH 5 with ethyl acetate, followed by evaporation and reconstitution.
-
Chromatography:
-
Column: Shim Pack GLC-CN, C18 column.
-
Mobile Phase: Acetonitrile-1% acetic acid solution (4:1).
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive single-ion monitoring.
-
Monitored Ions (m/z):
-
Celecoxib: 382
-
Sulindac: 357
-
-
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of Celecoxib.
References
- 1. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. scielo.br [scielo.br]
A Comparative Guide to the Pharmacokinetic Profiles of Celecoxib and Celecoxib-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and its deuterated analog, Celecoxib-d3. The information presented is intended to support research and development activities by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and detailed methodologies.
Introduction to Celecoxib and the Rationale for Deuteration
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory, analgesic, and antipyretic properties. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9, with a minor contribution from CYP3A4. The primary metabolic pathway involves the oxidation of the p-methyl group to a hydroxymethyl metabolite, which is then further oxidized to a carboxylic acid metabolite. These metabolites are pharmacologically inactive.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially alter a drug's pharmacokinetic profile. This modification can slow down the rate of metabolism, particularly when the hydrogen-deuterium bond is involved in the rate-limiting step of metabolic conversion. For Celecoxib, deuteration of the metabolically active methyl group (this compound) is hypothesized to reduce the rate of CYP2C9-mediated oxidation, which could lead to a longer half-life, increased systemic exposure, and potentially a modified dosing regimen. While this compound is commonly utilized as an internal standard in bioanalytical methods due to its similar chemical properties and distinct mass, comprehensive, publicly available head-to-head pharmacokinetic data comparing it to Celecoxib is limited. This guide will present the established pharmacokinetic profile of Celecoxib and discuss the theoretical implications of deuteration.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of Celecoxib following oral administration, compiled from studies in both humans and rats. Direct comparative data for this compound is not available in the cited literature; therefore, the table focuses on Celecoxib, with the expected impact of deuteration discussed in the subsequent section.
Table 1: Pharmacokinetic Parameters of Celecoxib (Oral Administration)
| Parameter | Human Data (200 mg dose) | Rat Data (5-20 mg/kg dose) |
| Tmax (Time to Peak Plasma Concentration) | ~3 hours[1] | 1 - 8 hours |
| Cmax (Peak Plasma Concentration) | ~705 ng/mL[2] | Varies with dose |
| AUC (Area Under the Curve) | ~4,632 - 8,675 ng·hr/mL[3] | Varies with dose |
| t1/2 (Elimination Half-life) | ~11 hours[3] | ~2.8 hours |
| Apparent Volume of Distribution (Vd/F) | ~400 L | ~2.3 L/kg |
| Apparent Clearance (CL/F) | ~500 mL/min | Varies with dose |
Note: The values presented are approximate and can vary based on factors such as fed/fasted state, patient genetics (e.g., CYP2C9 metabolizer status), and specific study design.
Expected Impact of Deuteration on Celecoxib Pharmacokinetics
The primary metabolic pathway of Celecoxib is the oxidation of its methyl group by CYP2C9. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage. This phenomenon, known as the kinetic isotope effect, is expected to slow down the metabolism of this compound at the site of deuteration.[4]
Consequently, compared to Celecoxib, this compound is anticipated to exhibit:
-
Increased Half-life (t1/2): A slower rate of metabolism would lead to a longer elimination half-life.
-
Increased Area Under the Curve (AUC): Reduced clearance would result in greater overall drug exposure.
-
Lower Apparent Clearance (CL/F): The rate at which the drug is removed from the body would be decreased.
-
Potentially Higher Cmax: A slower first-pass metabolism could lead to a higher peak plasma concentration.
-
Unchanged Tmax: The rate of absorption is not expected to be significantly affected by deuteration.
Experimental Protocols
A typical experimental workflow for a comparative pharmacokinetic study is outlined below.
Caption: Experimental workflow for a comparative oral pharmacokinetic study in rats.
Detailed Methodology for a Comparative Pharmacokinetic Study
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
2. Study Design:
-
A parallel-group or crossover design can be used.
-
Animals are fasted overnight (approximately 12 hours) with free access to water before drug administration.
-
Animals are randomly assigned to two groups:
-
Group 1: Receives Celecoxib.
-
Group 2: Receives this compound.
-
3. Drug Formulation and Administration:
-
Celecoxib and this compound are suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose).
-
A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.
4. Blood Sampling:
-
Serial blood samples (approximately 0.2 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into heparinized tubes and immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Plasma samples are stored at -80°C until analysis.
5. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile. An internal standard (e.g., a deuterated analog not being tested, or another suitable compound) is added prior to precipitation.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for Celecoxib, this compound, and the internal standard are monitored for quantification.
-
Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
6. Pharmacokinetic Analysis:
-
Plasma concentration-time data for each animal are analyzed using non-compartmental methods with software such as WinNonlin.
-
The following pharmacokinetic parameters are calculated: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), t1/2, Vd/F, and CL/F.
-
Statistical comparisons of the pharmacokinetic parameters between the Celecoxib and this compound groups are performed.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Celecoxib via inhibition of the COX-2 pathway.
Celecoxib exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, Celecoxib reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The pharmacokinetic profile of a drug like Celecoxib is critical as it determines the concentration of the drug at the site of action and the duration of its effect. Altering this profile through strategies like deuteration can have significant implications for the drug's therapeutic efficacy and safety.
Conclusion
This guide has provided a comprehensive overview of the pharmacokinetic profile of Celecoxib and the theoretical basis for the altered pharmacokinetics of this compound. While direct comparative experimental data for this compound remains limited in publicly accessible literature, the principles of the kinetic isotope effect strongly suggest that deuteration of the primary metabolic site on the Celecoxib molecule would lead to a slower rate of metabolism, resulting in increased systemic exposure and a longer half-life. The detailed experimental protocol provided herein offers a robust framework for conducting future studies to quantitatively assess these differences. Such studies are crucial for fully understanding the therapeutic potential of deuterated pharmaceuticals.
References
A Comparative Guide to Incurred Sample Reanalysis for Celecoxib Assays: The Role of Celecoxib-d3
An Objective Evaluation of Internal Standard Performance in Bioanalytical Methods
In the landscape of drug development and clinical trials, the reproducibility of bioanalytical methods is paramount. Incurred sample reanalysis (ISR) serves as a critical measure to ensure the reliability and consistency of pharmacokinetic data. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Celecoxib, with a special focus on the role of the internal standard in achieving robust and reproducible results, a key factor for successful ISR. Here, we compare the performance of assays utilizing a stable isotope-labeled internal standard, exemplified by Celecoxib-d3, against those using non-isotopic internal standards.
The Cornerstone of Reliable Bioanalysis: Incurred Sample Reanalysis
ISR is a regulatory requirement mandated by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to verify the reproducibility of a bioanalytical method on actual study samples.[1][2] Unlike calibration standards and quality control (QC) samples prepared in a clean matrix, incurred samples from dosed subjects may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.[3] Therefore, ISR is a crucial test of a method's robustness in a real-world setting.
The standard acceptance criteria for ISR in small molecule bioanalysis dictate that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat measurement should be within ±20% of their mean.[1][2]
The Critical Choice: Internal Standards in Celecoxib Assays
The choice of an internal standard (IS) is a pivotal decision in the development of a reliable bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, compensating for variability in extraction recovery and matrix effects.
For Celecoxib, a non-steroidal anti-inflammatory drug, various internal standards have been employed in its quantification. These can be broadly categorized into two groups:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are structurally identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). This compound, Celecoxib-d4, and Celecoxib-d7 are examples of such standards.[4][5]
-
Non-Isotopic Internal Standards: These are structurally similar but not identical to the analyte. Examples used in Celecoxib assays include atorvastatin, sulindac, and curcumin.[2][6][7]
Performance Comparison: this compound (SIL) vs. Non-Isotopic Internal Standards
The following tables summarize validation data from various studies, offering a comparative view of the performance of Celecoxib assays using deuterated and non-isotopic internal standards. While a direct head-to-head ISR study is not available in the cited literature, the precision and accuracy data from method validation studies provide a strong indication of the expected performance in an ISR context.
Table 1: Method Performance with Deuterated Internal Standards (e.g., Celecoxib-d4, Celecoxib-d7)
| Parameter | Celecoxib-d4[4] | Celecoxib-d7[5] |
| Linearity Range | 7.0 - 1800 ng/mL | 10.0 - 4000 ng/mL |
| Intra-assay Precision (%RSD) | < 4% | < 7.2% |
| Inter-assay Precision (%RSD) | < 4% | < 7.2% |
| Inaccuracy/Accuracy | < 6% | 85.5% (mean relative recovery) |
| Matrix Effect | Not explicitly stated | IS-normalized matrix factor: 0.99-1.03 |
| ISR Performed | Not explicitly stated | Yes, demonstrated reproducibility |
Table 2: Method Performance with Non-Isotopic Internal Standards
| Parameter | Atorvastatin[6] | Curcumin[2] | Sulindac[7] |
| Linearity Range | 10 - 2000 ng/mL | 0.1 - 50 µg/mL | 50 - 1000 ng/mL |
| Intra-assay Precision (%CV) | 1.08% - 7.81% | < 14.9% | 1.58% - 4.0% |
| Inter-assay Precision (%CV) | 1.15% - 4.93% | < 14.9% | 1.58% - 4.0% |
| Accuracy | Within ±15% of nominal | -14.9% to 13.2% | 99.4% - 107.3% of nominal |
| Recovery | Not explicitly stated | ≥84% | 102.4% - 103.3% |
| ISR Performed | Not explicitly stated | Not explicitly stated | Not explicitly stated |
As the data suggests, methods employing stable isotope-labeled internal standards, such as Celecoxib-d4 and Celecoxib-d7, generally exhibit excellent precision and accuracy, with matrix effects being well-compensated. The use of a SIL-IS is a key factor in achieving the reproducibility required to pass ISR acceptance criteria. While methods with non-isotopic internal standards can also be validated to meet regulatory requirements, they may be more susceptible to variability arising from matrix effects and extraction inconsistencies, potentially leading to a higher risk of ISR failure.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for Celecoxib quantification using both a stable isotope-labeled internal standard and a non-isotopic internal standard.
Protocol 1: LC-MS/MS Assay for Celecoxib using Celecoxib-d4 as Internal Standard
This protocol is adapted from the method described by Ptáček et al. (2012).[4]
-
Sample Preparation:
-
To 0.1 mL of human plasma, add the internal standard solution (Celecoxib-d4).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: C18, 55 mm x 2 mm, 3 µm
-
Mobile Phase: Methanol-10 mM ammonium acetate (75:25, v/v)
-
Flow Rate: As optimized for the system
-
Injection Volume: As optimized for the system
-
-
Mass Spectrometry:
-
Ionization: Negative electrospray ionization (ESI-)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Celecoxib: m/z 380 → 316
-
Celecoxib-d4: m/z 384 → 320
-
-
Protocol 2: LC-MS/MS Assay for Celecoxib using Atorvastatin as Internal Standard
This protocol is based on the method by Park et al. (2012).[6]
-
Sample Preparation:
-
To human plasma, add the internal standard solution (Atorvastatin).
-
Perform a one-step liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Luna HILIC
-
Mobile Phase: 10mM ammonium formate buffer (pH 3.0 with formic acid):methanol (5:95, v/v)
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometry:
-
Ionization: As optimized for the system (e.g., ESI+ or ESI-)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: To be determined based on the precursor and product ions of Celecoxib and Atorvastatin.
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the use of a stable isotope-labeled internal standard, the following diagrams are provided.
Experimental workflow for Celecoxib analysis using LC-MS/MS.
Logic of using a stable isotope-labeled internal standard.
Conclusion
The reliability of bioanalytical data is fundamental to the successful development of new therapeutics. Incurred sample reanalysis provides a definitive test of a method's reproducibility. For the quantification of Celecoxib, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended. The compiled data indicates that methods employing SIL-IS demonstrate superior precision and accuracy, and are better equipped to handle the complexities of incurred samples, thereby minimizing the risk of ISR failure. While assays with non-isotopic internal standards can be validated, the inherent physicochemical similarities of a SIL-IS to the analyte make it the more robust choice for ensuring the integrity of pharmacokinetic data in clinical and non-clinical studies.
References
- 1. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling's Impact on Celecoxib's Chromatographic Profile: A Comparative Analysis
For researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry, understanding the subtle influences of isotopic labeling on a molecule's behavior is critical. This guide provides a comparative analysis of the chromatographic properties of Celecoxib and its deuterated analog, typically Celecoxib-d4, which is often used as an internal standard in quantitative bioanalysis. While deuterium substitution is known to have a minimal impact on the chemical properties of a molecule, it can induce a measurable effect on its chromatographic retention, a phenomenon known as the chromatographic isotope effect.
In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds generally exhibit slightly shorter retention times compared to their non-deuterated counterparts. This is attributed to the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a marginal decrease in the molecule's van der Waals interactions with the non-polar stationary phase. Consequently, the deuterated analog has a slightly lower affinity for the stationary phase and elutes earlier from the column.
While direct, quantitative comparisons of retention times for Celecoxib and its deuterated isotopologues are not extensively published in comparative studies, the widespread use of Celecoxib-d4 as an internal standard in validated LC-MS/MS methods implicitly confirms their near-identical chromatographic behavior, with a slight, reproducible retention time shift. Bioanalytical methods often rely on the co-elution or near co-elution of the analyte and its stable isotope-labeled internal standard to ensure accurate quantification by compensating for matrix effects and variations in sample processing.
Experimental Data Summary
The following table summarizes the expected and reported chromatographic parameters for Celecoxib and its deuterated analog (Celecoxib-d4) based on established principles of chromatographic isotope effects and data from bioanalytical method validations.
| Parameter | Celecoxib | Celecoxib-d4 | Expected Difference (Δ) |
| Retention Time (t_R) | Typically elutes slightly later | Typically elutes slightly earlier | A small, negative Δt_R for Celecoxib-d4 |
| Peak Asymmetry (A_s) | Within acceptable limits (e.g., 0.8 - 1.5) | Expected to be similar to Celecoxib | Negligible |
| Theoretical Plates (N) | High, indicating good column efficiency | Expected to be similar to Celecoxib | Negligible |
| Mass-to-Charge Ratio (m/z) | [M-H]⁻ at 380 | [M-H]⁻ at 384 | +4 Da |
Experimental Workflow
The logical flow for assessing the impact of deuterium labeling on Celecoxib's chromatographic behavior is outlined below.
A Comparative Guide to Celecoxib Quantification: The Impact of a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents like Celecoxib is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of analytical methodology, particularly the use of an internal standard, can significantly influence the reliability of these measurements. This guide provides a detailed comparison of Celecoxib quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with and without a deuterated internal standard, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte (e.g., Celecoxib-d4), is widely regarded as the gold standard in quantitative bioanalysis.[1][2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-eluting, chemically analogous standard effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to enhanced accuracy and precision.[1][3]
In contrast, methods that do not employ a deuterated standard, either relying on an external calibration or a non-deuterated internal standard (a different molecule with similar properties), may be more susceptible to analytical variability.[3] While these methods can be validated and provide acceptable results, they may not offer the same level of robustness, particularly when dealing with complex biological matrices.[4][5]
Quantitative Performance Comparison
The following tables summarize the validation parameters for Celecoxib quantification using HPLC-MS/MS with a deuterated internal standard versus methods without a deuterated standard. The data is compiled from various studies to highlight the performance differences.
Table 1: Method Performance with Deuterated Internal Standard (Celecoxib-d4)
| Parameter | Performance | Reference |
| Linearity Range | 7.0 - 1800 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.999 | [7] |
| Lower Limit of Quantitation (LLOQ) | 7.0 ng/mL in human plasma | [6] |
| Intra-assay Precision (%RSD) | < 4% | [6] |
| Inter-assay Precision (%RSD) | < 4% | [6] |
| Inaccuracy | < 6% | [6] |
Table 2: Method Performance without Deuterated Internal Standard
| Parameter | Performance (Internal Standard Used) | Reference |
| Linearity Range | 50 - 1000 ng/mL (Sulindac) | [5] |
| Correlation Coefficient (r²) | > 0.994 | [5] |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL | [5] |
| Intra-assay Precision (%RSD) | 1.58 - 4.0% | [5] |
| Inter-assay Precision (%RSD) | 1.58 - 4.0% | [5] |
| Accuracy | 99.4 - 107.3% of nominal concentrations | [5] |
Experimental Protocols
The following are representative experimental methodologies for the quantification of Celecoxib in human plasma.
Method 1: With Deuterated Internal Standard (Celecoxib-d4)
Sample Preparation:
-
To 0.1 mL of human plasma, add the internal standard solution (Celecoxib-d4).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the mixture.
-
Inject the supernatant into the HPLC-MS/MS system.[6]
Chromatographic Conditions:
-
Column: C18, 55 mm x 2 mm, 3 µm particle size[6]
-
Mobile Phase: Methanol and 10 mM ammonium acetate (75:25, v/v)[6]
-
Flow Rate: As optimized for the specific system.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)[6]
-
Mass Transitions:
Method 2: Without Deuterated Internal Standard (using Sulindac as IS)
Sample Preparation:
-
To a plasma sample, add the internal standard solution (Sulindac).
-
Adjust the pH to 5.
-
Extract the analytes with ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted solution into the HPLC-MS system.[5]
Chromatographic Conditions:
-
Column: Shim Pack GLC-CN, C18[5]
-
Mobile Phase: Acetonitrile and 1% acetic acid solution (4:1, v/v)[5]
-
Flow Rate: 1 mL/min[5]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Single-Ion Monitoring[5]
-
Mass Detection:
Workflow Visualization
The following diagram illustrates the key stages in the analytical workflow for both methods, highlighting the point at which the internal standard is introduced and its role in the final calculation.
Caption: Comparative workflow for Celecoxib quantification.
Conclusion
The data and methodologies presented demonstrate that while validatable methods exist for Celecoxib quantification without a deuterated internal standard, the use of a deuterated analog like Celecoxib-d4 generally offers superior performance in terms of precision, accuracy, and sensitivity. The ability of the deuterated standard to mimic the behavior of the analyte throughout the analytical process provides a more robust and reliable quantification, which is crucial for regulatory submissions and pivotal clinical studies. For the highest level of data integrity, the incorporation of a deuterated internal standard is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. Can Celecoxib Assay in Preclinical Studies Be Improved? [mdpi.com]
- 5. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Inter-laboratory Comparison of Celecoxib Analysis Using a Deuterated Internal Standard
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Celecoxib in biological matrices, with a specific focus on the use of Celecoxib-d3 as an internal standard. The data presented herein is a synthesis of published literature, offering a valuable resource for laboratories aiming to establish or optimize their Celecoxib analysis protocols.
Executive Summary
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is widely prescribed for the management of pain and inflammation.[1][2] Accurate and precise quantification of Celecoxib in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide summarizes key performance parameters from various validated LC-MS/MS methods, providing a benchmark for inter-laboratory comparison.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of different LC-MS/MS methods reported for the analysis of Celecoxib. While a direct inter-laboratory study was not identified in the public domain, this compilation of data from individual validated methods allows for a comparative assessment of expected performance.
| Parameter | Method A | Method B | Method C | Method D |
| Internal Standard | Celecoxib-d7 | Atorvastatin | Celecoxib-D4 | Not Specified |
| Linearity Range (ng/mL) | 10.0 - 4000 | 10 - 2000 | 20 - 800 | 0.3 - 20000 (nM) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.0 | 10 | 20 | 0.3 (nM) |
| Intra-day Precision (% CV) | < 7.2 | 1.08 - 7.81 | 1.92 - 7.08 | < 12 |
| Inter-day Precision (% CV) | < 7.2 | 1.15 - 4.93 | 0.08 - 3.43 | < 12 |
| Accuracy (%) | 85.5 (Mean Relative Recovery) | Not explicitly stated | 87.9 - 100.27 | 85 - 115 |
| Extraction Method | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Not Specified | Salting-out LLE |
| Chromatographic Run Time (min) | Not Specified | < 2 | Not Specified | Not Specified |
Note: The data presented is compiled from multiple sources and may have been generated under different experimental conditions.[3][4][5][6] Direct comparison should be made with caution.
Experimental Protocols
A generalized experimental protocol for the analysis of Celecoxib in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite of methodologies described in the literature.[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 50 µL of internal standard working solution (this compound in methanol).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a modifier like formic acid or ammonium acetate.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions:
-
Celecoxib: e.g., m/z 382.1 > 316.1
-
This compound: e.g., m/z 385.1 > 319.1
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the primary signaling pathway of Celecoxib.
Caption: Experimental workflow for Celecoxib analysis.
Caption: Celecoxib's mechanism of action via COX-2 inhibition.[7][8]
Conclusion
The analysis of Celecoxib using LC-MS/MS with a deuterated internal standard like this compound offers high sensitivity and specificity. While a formal inter-laboratory comparison study is not publicly available, the compilation of data from various validated methods demonstrates that robust and reliable quantification can be achieved. Laboratories can use the information presented in this guide to develop and validate their own methods, ensuring they meet the required performance characteristics for their specific research or clinical needs. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the key processes involved in Celecoxib analysis and its mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Range Assessment for Celecoxib Assays Utilizing Celecoxib-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Celecoxib, with a specific focus on the critical parameters of linearity and range. The use of a deuterated internal standard, such as Celecoxib-d3, is a common practice in bioanalytical methods to ensure accuracy and precision. This document summarizes key performance data from various validated assays and provides detailed experimental protocols to aid researchers in selecting and developing robust analytical methods.
Comparative Performance of Celecoxib Assays
The following tables summarize the linearity and range of different analytical methods developed for the quantification of Celecoxib. While specific data using this compound was not explicitly found in all cited literature, the performance of assays using a closely related deuterated standard (Celecoxib-d4) or other internal standards provides a strong basis for comparison. These methods, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard for bioanalytical applications due to their high sensitivity and selectivity.
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Reference |
| LC-MS/MS | 7.0 - 1800 | > 0.99 (not specified) | 7.0 | Celecoxib-d4 | [1] |
| LC-MS/MS | 5 - 2000 | > 0.999 | 5 | Celecoxib-d4 | [2] |
| LC-MS/MS | 10 - 2000 | > 0.9995 | 10 | Atorvastatin | [3] |
| UPLC-MS/MS | 0.3 nM - 20000 nM (equivalent to ~0.114 - 7620 ng/mL) | Not Specified | ~0.114 | Carboxycelecoxib | [4] |
| RP-HPLC | 10 - 100 µg/mL (10,000 - 100,000 ng/mL) | > 0.994 | 2.12 µg/mL (2120 ng/mL) | Sulindac | [5][6][7] |
| RP-HPLC | 25 - 120 µg/mL (25,000 - 120,000 ng/mL) | 0.9999 | Not Specified | Not Specified | [8][9] |
| UV-Spectroscopy | 2 - 28 µg/mL (2,000 - 28,000 ng/mL) | 0.9995 | Not Specified | Not Specified | [10] |
Key Observations:
-
LC-MS/MS and UPLC-MS/MS methods offer significantly lower LLOQs and wider linear ranges suitable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[1][2][3][4]
-
RP-HPLC and UV-Spectroscopy methods are generally used for the analysis of bulk drug and pharmaceutical dosage forms, reflected by their higher linearity ranges.[5][6][7][8][9][10]
-
The use of a deuterated internal standard like Celecoxib-d4 is common in highly sensitive LC-MS/MS methods to correct for matrix effects and variations in sample processing.[1][2]
Experimental Protocols
A detailed methodology is crucial for the successful replication and validation of any analytical assay. Below is a generalized experimental protocol for the linearity and range assessment of a Celecoxib assay using LC-MS/MS with this compound as an internal standard, based on common practices in the field.
Preparation of Stock and Working Solutions
-
Celecoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Celecoxib reference standard in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Celecoxib stock solution in methanol or a suitable solvent to create a series of working solutions for calibration standards and quality control (QC) samples. A typical working solution for the internal standard might be prepared at a concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the appropriate Celecoxib working solutions to achieve a series of at least six to eight non-zero concentrations covering the expected linear range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC), within the calibration range.
Sample Extraction
-
To a 100 µL aliquot of each calibration standard, QC sample, and study sample, add a fixed volume (e.g., 50 µL) of the this compound internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent such as acetonitrile or methanol (typically 3 volumes).
-
Vortex mix the samples and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[1]
-
Flow Rate: A flow rate of 0.2 to 1.0 mL/min is generally employed.[5][6][8][9]
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For Celecoxib, negative ESI has been shown to be effective.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Celecoxib (m/z 380→316) and Celecoxib-d4 (m/z 384→320) have been reported.[1] A similar transition would be expected for this compound.
-
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Celecoxib to this compound against the nominal concentration of the calibration standards.
-
Linear Regression: Apply a linear, weighted (e.g., 1/x or 1/x²) regression analysis to the calibration curve.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.[11]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
-
Visualizing the Workflow and Logic
The following diagrams, created using Graphviz, illustrate the experimental workflow for assessing linearity and the logical relationship in determining the assay's linear range.
References
- 1. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 6. Liquid chromatographic-mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpps.com [wjpps.com]
The Analytical Edge: Unveiling the Specificity and Selectivity of Celecoxib-d3 in Complex Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a comprehensive comparison of the analytical performance of Celecoxib and its deuterated analog, Celecoxib-d3, underscoring the critical role of isotopic labeling in enhancing the specificity and selectivity of bioanalytical methods. The inclusion of detailed experimental protocols and supporting data aims to equip researchers with the necessary information to develop and validate robust analytical assays.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of a deuterated standard to its non-labeled counterpart ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification of the target analyte.
Comparative Analysis of Analytical Performance
While direct head-to-head comparisons of the analytical parameters of Celecoxib and this compound are not extensively published, data from various validated LC-MS/MS methods for the quantification of Celecoxib using deuterated internal standards provide valuable insights into the performance of these methods. The following tables summarize key performance characteristics from studies analyzing Celecoxib in human plasma, where a deuterated internal standard was employed to ensure accuracy and precision.
| Parameter | Celecoxib | Internal Standard (Deuterated Analog) | Reference |
| Linearity Range | 10 - 4000 ng/mL | N/A | [1][2] |
| Correlation Coefficient (r²) | >0.9995 | N/A | [3] |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL | N/A | [1][2] |
| Mean Relative Recovery | 85.5% | Not explicitly stated, but used for correction | [1][2] |
| IS-Normalized Matrix Factor | 0.99 - 1.03 | N/A (Used for Normalization) | [1][2] |
| Intra-batch Precision (% CV) | <7.2% | N/A | [1][2] |
| Inter-batch Precision (% CV) | <7.2% | N/A | [1][2] |
Table 1: Summary of a Validated LC-MS/MS Method for Celecoxib in Human Plasma. This table illustrates the typical performance of a validated assay utilizing a deuterated internal standard. The high correlation coefficient and low limit of quantification demonstrate the sensitivity and linearity of the method. The IS-normalized matrix factor, being close to 1, indicates that the deuterated internal standard effectively compensates for matrix-induced signal suppression or enhancement.
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Reference |
| Celecoxib QC Samples | 15 (Low) | 2.5 | 106.6 | 5.5 | 102.7 | [4] |
| 100 (Medium) | 3.1 | 97.4 | 1.7 | 99.5 | [4] | |
| 1500 (High) | 2.8 | 98.2 | 3.4 | 100.3 | [4] |
Table 2: Precision and Accuracy of Celecoxib Quantification in Human Plasma. This table presents the precision and accuracy data for quality control (QC) samples at different concentrations. The low relative standard deviation (%RSD) and accuracy values close to 100% further validate the reliability of the analytical method when a deuterated internal standard is used.
Experimental Protocols
A robust and reliable analytical method is fundamental to obtaining high-quality data. Below is a detailed protocol for a typical LC-MS/MS method for the quantification of Celecoxib in human plasma using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Aliquoting: To 300 µL of human plasma in a polypropylene tube, add the deuterated internal standard solution.
-
Acidification: Add a solution of formic acid to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge by washing sequentially with methanol and water.
-
Sample Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of methanol in water to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: ACE C8-300 (50 × 4.0 mm, 3.0 μm)
-
Mobile Phase: Methanol and 1.0 mmol ammonium acetate solution (80:20, v/v)
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ionization Mode
-
Monitored Transitions:
-
Celecoxib: m/z 380.0 → 315.9
-
Celecoxib-d7: m/z 387.0 → 323.0
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of Celecoxib, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the bioanalysis of Celecoxib.
Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.
References
- 1. researchgate.net [researchgate.net]
- 2. ESTIMATION OF CELECOXIB IN HUMAN PLASMA BY RAPID AND SELECTIVE LC-MS/MS METHOD FOR A BIOEQUIVALENCE STUDY | Semantic Scholar [semanticscholar.org]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of Celecoxib-d3 in a Laboratory Setting
Essential Guidance for Researchers on the Safe and Compliant Disposal of Celecoxib-d3
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This compound, a deuterated form of the nonsteroidal anti-inflammatory drug Celecoxib, requires careful handling and disposal due to its potential environmental hazards. While not classified as a P- or U-listed hazardous waste by the Resource Conservation and Recovery Act (RCRA), its aquatic toxicity necessitates that it be treated as a hazardous waste.
Disposal of this compound should never involve flushing it down the drain or discarding it in regular solid waste. The appropriate method is to engage a licensed professional waste disposal service, which will typically use incineration to destroy the compound. Adherence to federal, state, and local regulations is paramount in ensuring the safe and legal disposal of this and all laboratory chemicals.
Waste Characterization
Before disposal, it is the responsibility of the waste generator to characterize the waste. Key characteristics of this compound relevant to disposal are summarized below.
| Characteristic | Finding | Regulatory Implication |
| RCRA P- or U-listed Waste | No | Not subject to the specific management and disposal requirements for P- or U-listed hazardous wastes. |
| Ignitability | Not flammable or combustible.[1] | Does not meet the RCRA characteristic for ignitability (D001). |
| Corrosivity | Not corrosive. | Does not meet the RCRA characteristic for corrosivity (D002). |
| Reactivity | Stable under normal conditions; not reactive.[2][3] | Does not meet the RCRA characteristic for reactivity (D003). |
| Toxicity (Environmental) | Toxic to aquatic life with long-lasting effects.[1][2][4] | Considered an environmentally hazardous substance.[1][2][4] This is the primary driver for treating it as a hazardous waste. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container for liquids.
-
-
Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents and strong acids.[3]
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup of the hazardous waste.
-
The waste will be transported by a licensed hazardous waste contractor for proper disposal, which is typically incineration.[5]
-
-
Empty Containers:
-
Empty containers that held this compound may still contain residual material and should be handled with care.[3]
-
These containers should be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Celecoxib-d3
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Celecoxib-d3. The following procedural steps and operational plans are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Assessment
This compound, a deuterated analog of Celecoxib, should be handled with the same precautions as the parent compound. Celecoxib is classified as a reproductive toxin and may cause damage to organs through prolonged or repeated exposure[1][2]. It may be harmful if swallowed, inhaled, or absorbed through the skin[3]. It is also very toxic to aquatic life with long-lasting effects[1][2].
Engineering Controls
Before handling this compound, ensure that appropriate engineering controls are in place. These are the primary measures for exposure control.
-
Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Glove Box/Isolator: For procedures with a high risk of aerosolization or when handling larger quantities, a glove box or isolator provides a higher level of containment[4][5].
-
Ventilation: Ensure the laboratory is well-ventilated[6].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust[1].
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially during weighing and transfer operations.
-
Lab Coat/Gown: A long-sleeved lab coat or a disposable gown should be worn to protect the body. Gowns should be seamless, close in the back, and have tight-fitting cuffs[7].
-
-
Respiratory Protection:
Quantitative Data Summary
| Hazard Classification & PPE Recommendations | |
| GHS Classification | Reproductive Toxicity (Category 1B/2), Specific Target Organ Toxicity - Repeated Exposure (Category 2)[2][3] |
| Signal Word | Danger / Warning[1][2][3] |
| Hazard Statements | May damage fertility or the unborn child (H360D/H361), May cause damage to organs through prolonged or repeated exposure (H373)[1][2] |
| Eye/Face Protection | Safety glasses or goggles[1] |
| Hand Protection | Impervious gloves (Nitrile recommended)[1] |
| Skin and Body Protection | Lab coat or protective gown[7][9] |
| Respiratory Protection | N95 respirator or PAPR for dust-generating procedures[7][8] |
Handling Workflow
Caption: Workflow for Handling this compound.
Standard Operating Procedure (SOP) for Handling this compound
-
Preparation:
-
Don all required PPE as specified above.
-
Prepare the designated handling area (fume hood or glove box) by lining the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Weighing and Aliquoting:
-
Perform all weighing operations within the containment of a fume hood or glove box to prevent dust inhalation.
-
Use a dedicated spatula and weighing vessel.
-
Handle the solid compound gently to minimize dust generation.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Cap the vessel securely before mixing or vortexing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Collect all contaminated materials for proper disposal.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste, including contaminated gloves, gowns, bench paper, and unused compound, should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain[10].
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in regular trash or recycling[11].
-
-
Waste Pickup:
-
All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
-
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. fishersci.com [fishersci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. epa.gov [epa.gov]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
